Ruthenium Red
Description
Properties
CAS No. |
11103-72-3 |
|---|---|
Molecular Formula |
Cl6H42N14O2Ru3 |
Molecular Weight |
786.3 g/mol |
IUPAC Name |
azane;bis(oxygen(2-));bis(ruthenium(3+));ruthenium(4+);hexachloride |
InChI |
InChI=1S/6ClH.14H3N.2O.3Ru/h6*1H;14*1H3;;;;;/q;;;;;;;;;;;;;;;;;;;;2*-2;2*+3;+4/p-6 |
InChI Key |
GOOXRYWLNNXLFL-UHFFFAOYSA-H |
Canonical SMILES |
N.N.N.N.N.N.N.N.N.N.N.N.N.N.[O-2].[O-2].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3].[Ru+3].[Ru+4] |
Appearance |
red-brown powder. |
physical_description |
Brownish-red solid; [Hawley] |
Pictograms |
Irritant |
Synonyms |
Ammoniated Ruthenium Oxychloride Oxychloride, Ammoniated Ruthenium Red, Ruthenium Ruthenium Oxychloride, Ammoniated Ruthenium Red |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Ruthenium Red in Calcium Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruthenium Red (RR), an inorganic polycationic dye, has long been a cornerstone tool in the study of calcium (Ca²⁺) signaling. Its utility stems from its ability to potently and broadly inhibit several key channels and transporters that govern intracellular Ca²⁺ dynamics. This guide provides a comprehensive overview of this compound's mechanism of action, its principal molecular targets, and detailed experimental protocols for its application in research settings.
Core Mechanism of Action
This compound exerts its inhibitory effects primarily through direct blockade of Ca²⁺ permeable pores. As a polycationic molecule, it is thought to interact with negatively charged residues within the ion conduction pathway of its target channels, thereby sterically hindering the passage of Ca²⁺ ions. While generally considered a pore blocker, recent evidence suggests it may also act as an antagonist, inducing conformational changes that lead to channel closure[1]. Its targets are diverse and span multiple cellular compartments, making it a powerful, albeit non-specific, tool for dissecting complex Ca²⁺ signaling cascades.
The primary molecular targets of this compound include:
-
Mitochondrial Calcium Uniporter (MCU): A critical channel in the inner mitochondrial membrane responsible for Ca²⁺ uptake into the mitochondrial matrix. This compound is a potent inhibitor of the MCU, preventing mitochondrial Ca²⁺ accumulation[2][3][4].
-
Ryanodine Receptors (RyRs): A family of Ca²⁺ channels located on the sarcoplasmic/endoplasmic reticulum that mediate the release of Ca²⁺ from intracellular stores. This compound blocks RyRs, inhibiting Ca²⁺-induced Ca²⁺ release (CICR)[5][6][7].
-
Transient Receptor Potential (TRP) Channels: A large family of non-selective cation channels on the plasma membrane, many of which are permeable to Ca²⁺. This compound is a broad-spectrum blocker of several TRP channel subfamilies, including TRPV, TRPA, and TRPM channels[1][8][9][10][11].
-
Voltage-Gated Calcium Channels (CaV): While less potent, this compound can also inhibit certain types of voltage-gated Ca²⁺ channels, contributing to its effects on processes like neurotransmitter release[12][13].
Quantitative Data: Inhibitory Potency of this compound
The inhibitory concentration (IC₅₀) of this compound varies depending on the specific channel, its activation state, and the experimental conditions. The following tables summarize reported IC₅₀ values for its primary targets.
| Target Channel Family | Specific Channel | IC₅₀ Value | Cell Type/System | Reference |
| TRP Channels | Capsaicin-activated channels (likely TRPV1) | 14 nM | Cell membrane | |
| TRPV2 | 159 ± 47 nM | HEK293 cells | [8][14] | |
| TRPV5 | 13.7 ± 4.4 nM | HEK293 cells | [8][14] | |
| MmPiezo1 | 5.4 ± 0.9 µM (at -80mV) | MmPiezo1-transfected cells | [15] | |
| Voltage-Gated Ca²⁺ Channels | Class A (P/Q-type) | 0.7 - 67.1 µM (range for all classes) | Xenopus laevis oocytes | [13] |
| Class B (N-type) | 0.7 - 67.1 µM (range for all classes) | Xenopus laevis oocytes | [13] | |
| Class C (L-type) | 0.7 - 67.1 µM (range for all classes) | Xenopus laevis oocytes | [13] | |
| Class E | 0.7 - 67.1 µM (range for all classes) | Xenopus laevis oocytes | [13] | |
| L-type calcium current (ICa) | 0.8 µM | Guinea-pig ventricular heart cells | [16][17] | |
| Ryanodine Receptors | Ryanodine-activated Ca²⁺ release channel | 0.22 µM (at +100 mV) | Planar bilayers with purified RyR | [18] |
| Ryanodine-activated Ca²⁺ release channel | 0.38 µM (at +80 mV) | Planar bilayers with purified RyR | [18] | |
| Ryanodine-activated Ca²⁺ release channel | 0.62 µM (at +60 mV) | Planar bilayers with purified RyR | [18] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways inhibited by this compound.
Caption: Overview of this compound's inhibitory action on major calcium channels.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to investigate calcium signaling.
Mitochondrial Calcium Uptake Assay in Isolated Mitochondria
This protocol measures the uptake of Ca²⁺ by isolated mitochondria using a fluorescent Ca²⁺ indicator.
Materials:
-
Isolated mitochondria
-
KCl Buffer (125 mM KCl, 20 mM HEPES, 1 mM KH₂PO₄, 2 mM MgCl₂, 40 µM EGTA, pH 7.2)[19]
-
Substrates: 1 M Pyruvate, 500 mM Malate[19]
-
Calcium Green-5N (1 mM stock in DMSO)[19]
-
This compound (stock solution in water)
-
CaCl₂ solution
-
96-well plate
-
Fluorescence plate reader
Procedure:
-
Resuspend isolated mitochondria in ice-cold KCl buffer.
-
In a 96-well plate, add the mitochondrial suspension to the wells.
-
For the inhibitor group, add the desired concentration of this compound to the corresponding wells. Incubate for 5-10 minutes.
-
Add 1 µL of 1 M pyruvate and 1 µL of 500 mM malate to energize the mitochondria. Incubate for 2 minutes at room temperature[19].
-
Add 1 µL of 1 mM Calcium Green-5N to each well and mix gently[19]. Protect the plate from light.
-
Place the plate in a fluorescence plate reader and begin kinetic measurements.
-
After establishing a baseline fluorescence, inject a bolus of CaCl₂ to initiate Ca²⁺ uptake.
-
Monitor the decrease in fluorescence as Ca²⁺ is taken up by the mitochondria. The rate of fluorescence decrease is proportional to the rate of mitochondrial Ca²⁺ uptake.
-
Compare the rate of Ca²⁺ uptake in the control and this compound-treated groups.
Caption: Experimental workflow for mitochondrial calcium uptake assay.
Calcium Imaging in Live Cells Using Fluorescent Dyes
This protocol allows for the visualization of changes in cytosolic Ca²⁺ concentration in response to stimuli, and the effect of this compound.
Materials:
-
Cultured cells on glass-bottom dishes
-
Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)
-
This compound
-
Agonist to induce Ca²⁺ signaling (e.g., ATP, thapsigargin)
-
Fluorescence microscope with an imaging system
Procedure:
-
Cell Loading:
-
Prepare a loading solution containing the Ca²⁺ indicator (e.g., 2-5 µM Fura-2 AM) and a similar concentration of Pluronic F-127 in physiological salt solution.
-
Incubate cells with the loading solution at 37°C for 30-60 minutes.
-
Wash the cells three times with the physiological salt solution to remove excess dye.
-
-
Imaging:
-
Mount the dish on the microscope stage.
-
Acquire baseline fluorescence images.
-
For the treatment group, perfuse the cells with a solution containing the desired concentration of this compound.
-
After a short incubation with this compound, apply an agonist to stimulate a Ca²⁺ response.
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Quantify the change in fluorescence intensity over time for each ROI.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths. For single-wavelength dyes like Fluo-4, express the change as ΔF/F₀.
-
Compare the amplitude and kinetics of the Ca²⁺ signals in control and this compound-treated cells.
-
Caption: Workflow for live-cell calcium imaging experiments.
Whole-Cell Patch-Clamp Electrophysiology for TRP Channel Inhibition
This protocol measures ion channel currents and the inhibitory effect of this compound.
Materials:
-
HEK293T cells transiently expressing the TRP channel of interest (e.g., TRPV2)[8]
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes[8]
-
Intracellular (pipette) solution
-
Extracellular (bath) solution
-
This compound stock solution
-
Channel activator (e.g., 2-APB for TRPV2)[8]
Procedure:
-
Cell Preparation: Plate transfected cells on coverslips suitable for electrophysiology.
-
Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 4–6 MΩ[8].
-
Recording:
-
Fill the pipette with the intracellular solution and approach a cell to form a gigaohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -60 mV for TRPV2)[14].
-
Apply a voltage ramp protocol (e.g., -80 mV to +80 mV) to elicit currents[8].
-
-
Drug Application:
-
Perfuse the bath with the channel activator (e.g., 0.5 mM 2-APB) to induce a stable current[14].
-
Once a stable current is achieved, co-apply varying concentrations of this compound with the activator.
-
Record the current inhibition at each concentration of this compound.
-
-
Data Analysis:
-
Measure the peak inward and outward currents at each this compound concentration.
-
Normalize the currents to the control current (before this compound application).
-
Plot the normalized current as a function of this compound concentration and fit the data with a dose-response curve to determine the IC₅₀.
-
References
- 1. This compound: Blocker or antagonist of TRPV channels? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, inhibitor of mitochondrial Ca2+ uniporter, inhibits curcumin-induced apoptosis via the prevention of intracellular Ca2+ depletion and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, mitochondrial calcium uniporter inhibitor, attenuates cognitive deficits in STZ-ICV challenged experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. physoc.org [physoc.org]
- 6. This compound modifies the cardiac and skeletal muscle Ca(2+) release channels (ryanodine receptors) by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. embopress.org [embopress.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Unlocking the potential of cardiac TRP channels using knockout mice models [frontiersin.org]
- 11. Frontiers | Emerging role of transient receptor potential (TRP) ion channels in cardiac fibroblast pathophysiology [frontiersin.org]
- 12. This compound as a tool to study calcium channels, neuronal death and the function of neural pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Block by this compound of cloned neuronal voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular details of this compound pore block in TRPV channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Block by this compound of the ryanodine-activated calcium release channel of skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Polycationic Nature of Ruthenium Red Dye
For Researchers, Scientists, and Drug Development Professionals
Ruthenium Red (RR) is an inorganic polycationic dye, formally known as ammoniated ruthenium oxychloride, that has been an invaluable tool in biological research for decades.[1][2][3][4] Its utility stems from a unique combination of properties: a strong positive charge, a specific molecular geometry, and the ability to interact with a wide range of biological molecules. This guide provides an in-depth exploration of the chemical basis for this compound's function, its primary biological targets, and the experimental methodologies used to investigate its effects.
Core Chemical and Physical Properties
This compound is a coordination complex with the chemical formula [Ru₃O₂(NH₃)₁₄]Cl₆.[5] The core of the molecule consists of a linear Ru-O-Ru-O-Ru backbone, with ammonia (NH₃) ligands completing the coordination sphere around the three ruthenium atoms.[6] This structure results in a complex ion with a total charge of +6, making it a potent polycation.
Its strong positive charge is the primary driver of its biological interactions. This compound readily binds to anionic (negatively charged) sites on macromolecules, including acidic mucopolysaccharides, phospholipids, and nucleic acids.[2][3][4][5] This property is the basis for its classical use as a histological stain for electron microscopy, where it enhances the contrast of cell coats and extracellular matrices.[7][8]
Mechanism of Action: A Pore Blocker
The polycationic nature of this compound is central to its function as a non-selective inhibitor of various cation channels. The molecule is electrostatically attracted to negatively charged amino acid residues, such as aspartate and glutamate, which are commonly found in the pore or outer vestibule of ion channels. By binding to these sites, this compound physically obstructs the ion conduction pathway, acting as a pore blocker.[6][9][10] This mechanism prevents the passage of physiological cations like Ca²⁺, Na⁺, and K⁺.
Recent cryo-electron microscopy studies have provided molecular-level detail of this interaction, showing RR tightly coordinated within the selectivity filter of channels like TRPV2 and TRPV5, effectively plugging the pore and blocking ion flow.[6][11][12]
Key Biological Targets and Quantitative Data
This compound's lack of specificity makes it a broad-spectrum inhibitor. While this requires careful interpretation of experimental results, it also makes it a powerful tool for probing systems with multiple potential calcium entry and release pathways. Its primary targets are channels involved in calcium (Ca²⁺) homeostasis.
Table 1: Quantitative Inhibition Data for this compound on Various Ion Channels
| Target Channel/Receptor | Species/Cell Type | Method | Key Parameter | Value | Reference |
| Voltage-Gated Ca²⁺ Channels (VGCCs) | |||||
| L-type (CaV1.x) | Guinea-pig ventricular cells | Patch-Clamp | EC₅₀ | 0.8 µM | [4][13] |
| Class A (P/Q-type) | Expressed in Xenopus oocytes | Electrophysiology | IC₅₀ | ~1.1 µM | [9] |
| Class B (N-type) | Expressed in Xenopus oocytes | Electrophysiology | IC₅₀ | ~0.7 µM | [9] |
| Ryanodine Receptors (RyRs) | |||||
| RyR (General) | - | - | Kᵢ | ~20 nM | [14] |
| RyR (Skeletal Muscle) | Rabbit | Planar Bilayer | Kₔ | 0.22 µM (@ +100 mV) | [15] |
| TRP Channels | |||||
| Capsaicin-activated (TRPV1) | - | - | IC₅₀ | 14 nM | [16] |
| TRPV2 | - | Cryo-EM | - | Pore Blocker | [6][12] |
| TRPV5 | - | Cryo-EM | - | Pore Blocker | [6][12] |
| Mitochondrial Ca²⁺ Uniporter (MCU) | Rat Liver Mitochondria | Ca²⁺ Efflux Assay | - | Inhibitor | [17][18] |
| Mechanosensitive Channels | |||||
| Piezo1 | Mouse | Patch-Clamp | IC₅₀ | 5.4 µM (@ -80mV) | [10] |
Signaling Pathway Interactions
This compound's ability to block multiple key nodes in calcium signaling pathways makes it a potent modulator of cellular function. By inhibiting Ca²⁺ influx from the extracellular space (via VGCCs and TRP channels) and Ca²⁺ release from intracellular stores (via RyRs), while also preventing mitochondrial Ca²⁺ buffering (via the MCU), it can profoundly alter cytoplasmic Ca²⁺ dynamics.
Caption: this compound's inhibition of key Ca²⁺ transport pathways.
Detailed Experimental Protocols
The following protocols provide a framework for using this compound to investigate cellular and molecular processes.
This protocol describes a typical whole-cell patch-clamp experiment to measure the inhibitory effect of this compound on a voltage-gated calcium channel.
A. Cell Preparation:
-
Culture cells expressing the channel of interest on glass coverslips to ~70% confluency.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with an external recording solution (e.g., containing in mM: 140 TEA-Cl, 10 CaCl₂, 10 HEPES; pH 7.4 with TEA-OH).
B. Whole-Cell Recording:
-
Fabricate patch pipettes from borosilicate glass capillaries and fire-polish to a resistance of 2-5 MΩ.
-
Fill the pipette with an internal solution (e.g., containing in mM: 130 Cs-aspartate, 10 EGTA, 5 Mg-ATP, 10 HEPES; pH 7.2 with CsOH).
-
Approach a single, healthy-looking cell and form a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch under the pipette to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential where the channels are closed (e.g., -80 mV).
C. Data Acquisition & RR Application:
-
Apply a voltage-step protocol to elicit channel currents (e.g., step to 0 mV for 200 ms). Record the baseline current for 2-3 minutes to ensure stability.
-
Prepare a stock solution of this compound (e.g., 10 mM in water).
-
Dilute the stock solution into the external recording solution to the desired final concentration (e.g., 1 µM).
-
Switch the perfusion system to apply the this compound-containing solution to the cell.
-
Continuously record currents using the same voltage-step protocol until a steady-state block is achieved.
-
To test for reversibility, switch the perfusion back to the control external solution.
-
Analyze the reduction in current amplitude to quantify the percentage of block.
Caption: Workflow for a patch-clamp experiment testing this compound.
This method can be used to verify the concentration of a this compound solution.
-
Instrument Setup: Turn on a UV-Visible spectrophotometer and allow the lamp to warm up for at least 15 minutes. Set the wavelength to 533 nm, which is a characteristic absorption maximum for this compound in aqueous solution.
-
Blanking: Fill a cuvette with the same solvent used to prepare the RR solution (typically deionized water). Place it in the spectrophotometer and zero the absorbance.
-
Measurement: Fill a second cuvette with the this compound solution of unknown concentration. Place it in the spectrophotometer and record the absorbance reading.
-
Calculation: Use the Beer-Lambert law (A = εbc) to calculate the concentration.
-
A = Measured absorbance
-
ε = Molar absorptivity of this compound at 533 nm (~68,000 M⁻¹cm⁻¹)
-
b = Path length of the cuvette (typically 1 cm)
-
c = Concentration (in M)
-
Rearrange to solve for concentration: c = A / (εb)
-
This protocol uses a fluorescent Ca²⁺ indicator to visualize how this compound affects intracellular Ca²⁺ levels following stimulation.
-
Cell Loading: Plate cells on a glass-bottom dish suitable for microscopy. Incubate the cells with a Ca²⁺-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with a physiological salt solution (e.g., Tyrode's buffer) to remove excess extracellular dye.
-
Baseline Imaging: Mount the dish on the microscope stage. Acquire baseline fluorescence images for 2-3 minutes to establish a stable signal.
-
Pre-incubation with RR: Add this compound to the imaging buffer at the desired final concentration (e.g., 10 µM) and incubate for 5-10 minutes.
-
Stimulation: While continuously imaging, add a stimulus known to increase intracellular Ca²⁺ (e.g., a high concentration of KCl to open VGCCs, or an agonist for a specific receptor).
-
Data Analysis: Measure the change in fluorescence intensity over time in the RR-treated cells and compare it to a control group of cells that were stimulated without RR pre-incubation. A blunted or absent fluorescence increase in the RR-treated group indicates inhibition of Ca²⁺ entry or release.
The Logic of Polycationic Blockade
The relationship between this compound's structure and its function as a channel blocker is a direct consequence of electrostatic principles. Its high positive charge density makes it an effective competitor for cation binding sites within the negatively charged environment of a channel pore.
Caption: Logical flow from RR's structure to its function.
Conclusion
The polycationic nature of this compound is the defining feature that governs its biological activity. This property drives its utility as both a histological stain for anionic macromolecules and as a potent, albeit non-selective, blocker of a wide range of cation channels. For researchers in cell biology and drug development, this compound remains an indispensable tool for dissecting the complex roles of calcium signaling in health and disease. However, its broad target profile necessitates careful experimental design and data interpretation, often requiring the use of more specific pharmacological or genetic tools to confirm findings.
References
- 1. This compound as a tool to study calcium channels, neuronal death and the function of neural pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound [samaterials.co.uk]
- 6. embopress.org [embopress.org]
- 7. Ultrahistochemical study on the this compound surface staining. II. Nature and affinity of the electron dense marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cameo.mfa.org [cameo.mfa.org]
- 9. Block by this compound of cloned neuronal voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular details of this compound pore block in TRPV channels [ouci.dntb.gov.ua]
- 12. embopress.org [embopress.org]
- 13. This compound as an effective blocker of calcium and sodium currents in guinea-pig isolated ventricular heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. Block by this compound of the ryanodine-activated calcium release channel of skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rndsystems.com [rndsystems.com]
- 17. This compound reduces the Ca2+ sensitivity of Ca2+ uptake into cardiac sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound, inhibitor of mitochondrial Ca2+ uniporter, inhibits curcumin-induced apoptosis via the prevention of intracellular Ca2+ depletion and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
Ruthenium Red: A Technical Guide to its Application in Mechanotransduction Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals, is fundamental to a vast array of physiological and pathological processes. A key area of investigation within this field is the role of mechanosensitive ion channels, which act as primary transducers of physical force. Ruthenium Red, a polycationic inorganic dye, has emerged as a critical pharmacological tool for dissecting these complex pathways.[1][2] Its utility stems from its broad-spectrum inhibitory action on several families of cation channels, most notably the Transient Receptor Potential (TRP) and Piezo channels, which are central to cellular responses to mechanical stress.[3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, its application in studying specific mechanotransduction pathways, detailed experimental protocols, and a summary of its quantitative effects on various ion channels.
Introduction to this compound in Mechanotransduction
Cells constantly experience a variety of mechanical forces, including shear stress, compression, and stretch. The ability to sense and respond to these forces is crucial for tissue development, homeostasis, and disease progression.[1] Mechanotransduction pathways are often initiated by the opening of mechanosensitive ion channels, leading to an influx of cations, particularly Ca2+, which then triggers a cascade of downstream signaling events.[1][3]
This compound (Ammoniated Ruthenium Oxychloride) is a water-soluble compound that has been extensively used as a non-selective blocker of various calcium channels.[5][6][7] Its ability to inhibit a wide range of mechanosensitive channels makes it an invaluable, albeit non-specific, tool for establishing the involvement of these channels in a given physiological response.[2] By observing the abrogation of a cellular response to a mechanical stimulus in the presence of this compound, researchers can infer the participation of ion channels that are sensitive to this inhibitor.
Mechanism of Action
This compound's inhibitory effect is primarily attributed to its polycationic nature. It acts as a pore blocker for a variety of cation channels by electrostatically interacting with negatively charged residues within the channel's pore, thereby physically occluding the passage of ions.[8][9] While widely accepted as a pore blocker, recent structural evidence suggests it may also function as an antagonist, inducing conformational changes that lead to pore closure.[10]
Its primary targets in mechanotransduction studies include:
-
Transient Receptor Potential (TRP) Channels: this compound is a potent and universal blocker of many TRP channel family members, including TRPV, TRPA, and TRPC subfamilies, which are implicated in sensing mechanical stimuli.[4][8][10]
-
Piezo Channels: It effectively blocks Piezo1 and Piezo2, which are bona fide mechanosensitive ion channels crucial for sensing touch, pressure, and stretch.[3]
-
Mitochondrial Calcium Uniporter: It is a well-established inhibitor of mitochondrial Ca2+ uptake, which can be a downstream consequence of mechanotransduction events.[5][11]
-
Ryanodine Receptors: this compound potently inhibits these intracellular calcium release channels located on the sarcoplasmic/endoplasmic reticulum.[2][12]
Quantitative Data on this compound Inhibition
The following tables summarize the inhibitory concentrations of this compound on various mechanosensitive ion channels and its effects in different experimental models.
Table 1: Inhibitory Concentrations (IC50) of this compound on Key Ion Channels
| Channel Family | Specific Channel | Experimental System | IC50 Value | Reference(s) |
| Piezo | Mouse Piezo1 (MmPiezo1) | MmPiezo1-transfected cells | 5.4 ± 0.9 µM (at -80mV) | [3] |
| TRPV | Rat TRPV2 (rTRPV2) | HEK293 cells expressing rTRPV2 | 159 ± 47 nM | [8][13] |
| Rabbit TRPV5 | HEK293 cells expressing rabbit TRPV5 | 13.7 ± 4.4 nM | [8] | |
| Capsaicin-activated cation channels | Not specified | 14 nM | [6] | |
| Voltage-Gated Ca2+ Channels | Class A (P/Q-type) | Xenopus laevis oocytes | 0.7 - 67.1 µM (range for all classes) | [9] |
| Class B (N-type) | Xenopus laevis oocytes | 0.7 - 67.1 µM (range for all classes) | [9] | |
| Class C (L-type) | Xenopus laevis oocytes | 0.7 - 67.1 µM (range for all classes) | [9] | |
| Class E | Xenopus laevis oocytes | 0.7 - 67.1 µM (range for all classes) | [9] |
Table 2: In Vivo and In Vitro Effects of this compound
| Experimental Model | Effect | Concentration/Dosage | Reference(s) |
| Rat Trachea | Complete inhibition of capsaicin-induced plasma extravasation | 5 µmol/kg | [1][5][14] |
| Sarcoplasmic Reticulum Vesicles | >90% inhibition of Ca2+ uptake | 10 µM | [14] |
| Sarcoplasmic Reticulum Vesicles | Complete blockade of Ca2+ uptake | 100 µM | [14] |
| Cardiac Sarcoplasmic Reticulum | Dose-dependent decrease in Ca2+ sensitivity of SR uptake | 5 µM - 20 µM | [15] |
| Rat Diaphragm Bundles | Potentiation of twitch tension | 5 and 10 µM | [16] |
Key Signaling Pathways and Experimental Workflows
This compound is instrumental in delineating the initial steps of mechanotransduction signaling. By blocking Ca2+ influx through mechanosensitive channels, it allows researchers to probe the necessity of this influx for downstream events.
Caption: General mechanotransduction pathway showing this compound's inhibitory action.
The following diagram illustrates a typical experimental workflow for investigating the role of a mechanosensitive channel using this compound in a patch-clamp experiment.
Caption: Experimental workflow for a patch-clamp experiment using this compound.
By blocking the initial Ca2+ influx, this compound allows for the investigation of its impact on downstream cellular processes like cytoskeleton-dependent autophagy.
Caption: this compound's role in dissecting calcium-dependent mechanotransduction.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted for studying the effect of this compound on mechanically activated currents in cultured cells (e.g., HEK293 cells transfected with a mechanosensitive channel like Piezo1).[3]
Materials:
-
HEK293T cells cultured on glass coverslips.
-
Extracellular (bath) solution: (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 adjusted with NaOH.
-
Intracellular (pipette) solution: (in mM) 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, pH 7.2 adjusted with KOH.
-
This compound stock solution (e.g., 10 mM in water).
-
Patch-clamp rig with a high-speed pressure clamp.
Procedure:
-
Place a coverslip with adherent cells into the recording chamber on the microscope stage.
-
Perfuse the chamber with the extracellular solution.
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Approach a single cell with the micropipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.[3]
-
Apply negative pressure steps (e.g., from 0 to -80 mmHg in -10 mmHg increments) to the back of the pipette using the high-speed pressure clamp to activate mechanosensitive currents.
-
Record the resulting inward currents (control measurement).
-
Prepare the working concentration of this compound (e.g., 30 µM) in the extracellular solution and perfuse the chamber.[3]
-
After a few minutes of incubation, repeat the mechanical stimulation protocol (step 7) and record the currents in the presence of this compound.
-
To test for reversibility, perfuse the chamber with the control extracellular solution to wash out the this compound and repeat the mechanical stimulation and recording.
-
Analyze the data by measuring the peak current amplitude at each pressure step before, during, and after this compound application.
Histological Staining with this compound
This protocol is for staining extracellular matrix components, such as mucopolysaccharides and pectins.[2][17]
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides.
-
Phosphate-buffered saline (PBS), 100 mM, pH 7.4.
-
This compound staining solution: 0.05% (w/v) this compound in 100 mM PBS.
-
Mounting medium (e.g., Vectashield).
Procedure:
-
Deparaffinize and rehydrate the tissue sections through a series of xylene and graded ethanol washes to water.
-
Immerse the slides in the 0.05% this compound solution for 10 minutes.[17]
-
Wash the slides in 100 mM PBS for 5 minutes to remove excess stain.[17]
-
Coverslip the slides using an appropriate mounting medium.
-
Image the sections using a standard light microscope. Amyloid plaques and other specific structures may appear red.[17]
Note on Destaining: To confirm specificity, staining can be reversed. Immerse the slide in a 250 mM CaCl2 solution for 20 minutes, which displaces the this compound.[17]
Limitations and Considerations
While a powerful tool, the utility of this compound is tempered by its lack of specificity.[2] It inhibits a wide range of channels and transporters, making it difficult to attribute an observed effect to a single molecular target without complementary experiments using more specific inhibitors or genetic knockdown/knockout approaches. Furthermore, its effects can be voltage-dependent, and its mechanism may be more complex than simple pore blockage.[3][9] Researchers should use this compound as a first-pass tool to implicate mechanosensitive cation channels generally, followed by more targeted approaches to identify the specific channel(s) involved.
Conclusion and Future Perspectives
This compound remains an indispensable pharmacological agent for the initial investigation of mechanotransduction pathways.[1][5] Its ability to broadly inhibit mechanosensitive cation channels provides a straightforward method to probe their involvement in cellular responses to mechanical stimuli. Future research will likely focus on combining the use of this compound with super-resolution microscopy and advanced electrophysiological techniques to better understand the interplay between channel gating, ion flux, and the downstream signaling machinery. The continued development of more specific inhibitors for individual mechanosensitive channels will be crucial for moving beyond the initial characterization afforded by broad-spectrum blockers like this compound and towards a more nuanced understanding of these critical biological processes.
References
- 1. 5-hme-ctp.com [5-hme-ctp.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanotransduction by TRP channels: general concepts and specific role in the vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cachannelblockers.com [cachannelblockers.com]
- 6. This compound | Cav2.x Channel Blockers: R&D Systems [rndsystems.com]
- 7. selleckchem.com [selleckchem.com]
- 8. embopress.org [embopress.org]
- 9. Block by this compound of cloned neuronal voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: Blocker or antagonist of TRPV channels? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound improves postischemic contractile function in isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of this compound, an inhibitor of calcium-induced calcium release, on phasic myometrial contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular details of this compound pore block in TRPV channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mhc-class-ii-antigen-45-57-homo-sapiens.com [mhc-class-ii-antigen-45-57-homo-sapiens.com]
- 15. This compound reduces the Ca2+ sensitivity of Ca2+ uptake into cardiac sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound effect on mechanical and electrical properties of mammalian skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Colorimetric and Birefringent Staining of Amyloid-β Aggregates in Vitro and in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Staining Bacterial Extracellular Polymeric Substances with Ruthenium Red
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular Polymeric Substances (EPS) are a critical component of the bacterial biofilm matrix, playing a key role in adhesion, structure, and protection of the embedded bacteria. Visualizing and characterizing EPS is fundamental to understanding biofilm formation, developing anti-biofilm strategies, and assessing the efficacy of antimicrobial agents. Ruthenium Red is a polycationic inorganic dye that serves as an effective staining agent for the acidic polysaccharides commonly found in bacterial EPS.[1][2] Its ability to bind to these anionic polymers allows for both qualitative and ultrastructural analysis of EPS production. These application notes provide detailed protocols for the use of this compound in identifying EPS-producing bacteria on solid media and for the high-resolution visualization of EPS architecture using electron microscopy.
Principle of Staining
This compound is a polycationic molecule that electrostatically interacts with anionic macromolecules. The surface of bacterial cells and their associated EPS are rich in acidic polysaccharides, which carry a net negative charge. This compound binds to these negatively charged polymers, thereby staining the EPS and the bacterial cell wall.[1] In the context of agar plate assays, the presence of a dense EPS matrix can prevent the dye from reaching the bacterial cells, resulting in white or pale colonies for EPS producers, while non-producers, whose cell walls are directly exposed, stain red or pink.[3][4][5] For electron microscopy, the electron-dense nature of the this compound-stained material enhances contrast, allowing for the detailed visualization of the fine, fibrous structures of the EPS glycocalyx.[1][6] The addition of lysine, a diamine, can help to further stabilize the delicate EPS structure during sample preparation.[1][7]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two primary methods of this compound staining for bacterial EPS.
| Parameter | Agar Plate Assay | Electron Microscopy Staining |
| This compound Concentration | 0.08 g/L (in media)[3][8] | 0.075% - 0.15% (w/v) in fixative/buffer[7][9] |
| Primary Fixative (for EM) | Not Applicable | 2.5% Glutaraldehyde, 2% Paraformaldehyde[7] |
| Buffer System (for EM) | Not Applicable | 0.1 M Sodium Cacodylate Buffer[7] |
| Stabilizing Agent (optional) | Not Applicable | 30 mM Lysine[7] or 0.075% L-lysine acetate[10] |
| Incubation Time | 24 - 48 hours at optimal growth temperature[3][5] | 30 minutes to 1.5 hours[7][10] |
| Incubation Temperature | 30°C or 37°C (bacterium-dependent)[3][5] | Room Temperature[7] |
| Washing Steps | Not Applicable | 3 washes in buffer[7] |
Experimental Protocols
Protocol 1: Qualitative Screening of EPS Production on this compound Agar Plates
This method is a rapid and effective way to screen bacterial colonies for the ability to produce EPS.
Materials:
-
Bacterial culture
-
Yeast Extract
-
Skim Milk Powder
-
Sucrose
-
Bacteriological Agar
-
This compound
-
Sterile petri dishes
-
Autoclave
-
Incubator
Procedure:
-
Prepare this compound Milk Agar:
-
For 1 liter of medium, combine:
-
Autoclave at 121°C for 15 minutes.
-
Cool the medium to 45-50°C in a water bath.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
Using a sterile loop, streak the bacterial culture onto the surface of the this compound Milk Agar plates.
-
-
Incubation:
-
Observation:
-
Examine the colonies for their color.
-
Protocol 2: this compound Staining for Transmission Electron Microscopy (TEM)
This protocol is designed for the ultrastructural visualization of the bacterial EPS matrix.
Materials:
-
Bacterial biofilm or cell pellet
-
This compound
-
Paraformaldehyde
-
Glutaraldehyde
-
Sodium Cacodylate buffer (0.1 M, pH 7.2-7.4)
-
Lysine (optional)
-
Osmium Tetroxide
-
Ethanol series (for dehydration)
-
Embedding resin (e.g., Spurr's or LR White)
-
TEM grids
-
Uranyl acetate and lead citrate (for post-staining)
Procedure:
-
Primary Fixation:
-
Prepare a fixative solution containing:
-
Gently wash the bacterial sample (e.g., biofilm on a surface or a cell pellet) with 0.1 M Sodium Cacodylate buffer.
-
Immerse the sample in the primary fixative solution and incubate for at least 1 hour at room temperature.
-
-
Washing:
-
Carefully remove the fixative solution.
-
Wash the sample three times with 0.1 M Sodium Cacodylate buffer, with each wash lasting 10-15 minutes.[7]
-
-
Post-fixation (optional, for enhanced contrast):
-
Prepare a solution of 1% Osmium Tetroxide in 0.1 M Sodium Cacodylate buffer, containing 0.075% this compound.
-
Incubate the sample in this solution for 1-3 hours at room temperature.
-
Caution: Osmium Tetroxide is highly toxic and volatile. Handle with appropriate safety precautions in a fume hood.
-
-
Washing:
-
Wash the sample three times with 0.1 M Sodium Cacodylate buffer as described in step 2.
-
-
Dehydration:
-
Infiltration and Embedding:
-
Infiltrate the dehydrated sample with an appropriate embedding resin according to the manufacturer's instructions.
-
Polymerize the resin at the recommended temperature.
-
-
Ultrathin Sectioning and Post-staining:
-
Cut ultrathin sections (60-90 nm) using an ultramicrotome.
-
Collect the sections on TEM grids.
-
Post-stain the sections with uranyl acetate and lead citrate to enhance contrast.
-
-
Imaging:
-
Observe the stained sections using a Transmission Electron Microscope. The EPS will appear as an electron-dense, fibrillar material on the bacterial cell surface.
-
Logical Relationships and Workflows
Caption: Workflow for staining bacterial EPS with this compound.
Conclusion
This compound staining is a versatile and valuable technique for the study of bacterial EPS. The agar plate assay provides a straightforward method for screening large numbers of isolates for EPS production, which is particularly useful in fields such as food microbiology and the initial stages of drug discovery. The protocol for transmission electron microscopy, while more complex, offers unparalleled resolution for investigating the intricate architecture of the EPS matrix and its interaction with bacterial cells and the environment. Proper application of these protocols can yield significant insights into the biology of biofilms and aid in the development of novel therapeutics targeting these resilient microbial communities.
References
- 1. This compound and the bacterial glycocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound staining for ultrastructural visualization of a glycoprotein layer surrounding the spore of Bacillus anthracis and Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. mdpi.com [mdpi.com]
- 5. academicjournals.org [academicjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Imaging Hydrated Microbial Extracellular Polymers: Comparative Analysis by Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
Application Notes and Protocols: Ruthenium Red Staining for Pectin Identification in Plant Cell Walls
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruthenium Red (ammoniated ruthenium oxychloride) is a polycationic inorganic dye widely utilized in plant biology to stain and identify acidic polysaccharides, particularly pectin, in plant cell walls.[1][2][3] Its ability to bind to negatively charged molecules makes it an effective tool for localizing pectin-rich regions such as the middle lamella and mucilage.[3] This document provides detailed application notes and protocols for the use of this compound in identifying pectin for both qualitative and quantitative analyses.
The mechanism of this compound staining is based on the electrostatic interaction between the positively charged dye molecules and the negatively charged carboxyl groups of pectic acids (polygalacturonic acid) within the pectin network.[1][4] The intensity of the staining can be correlated with the density of free carboxyl groups, which is influenced by the degree of methylesterification of the pectin.[4][5]
Applications
-
Localization of Pectin: Identification of pectin in the middle lamella of primary cell walls.[3]
-
Mucilage and Gum Detection: Staining and visualization of secreted mucilage and gums in various plant tissues.[3][6]
-
Cell Wall Structural Analysis: Studying changes in pectin distribution during plant development, pathogenesis, or in response to chemical treatments.[7][8]
-
Electron Microscopy: Used as a stain for ultrastructural localization of pectin in plant cell walls and membranes.[9][10]
-
Enzyme Activity Assays: Quantification of pectin methylesterase (PME) activity.[5]
Data Presentation
Table 1: Summary of this compound Staining Protocols for Light Microscopy
| Application | Plant Material | This compound Concentration | Staining Time | Counterstain (Optional) | Reference |
| General Pectin Identification | Myrtaceae leaves | 0.05% (aqueous) | 1 minute | 0.1% Toluidine Blue O (45 seconds) | [3] |
| Pectin in Fresh Tissue | Arabidopsis thaliana roots | 0.05% | 30 minutes (in the dark) | None | [7] |
| Seed Coat Mucilage | Arabidopsis thaliana seeds | Not specified in stain, used for visualization | Pre-treated with water or 50 mM EDTA | None | [6] |
| Pectin in Plant-Fungus Interaction | Coffee leaves | 0.05% (in water) | Not specified | 5% Cotton Blue in lactophenol | [8] |
Table 2: Quantitative Spectrophotometric Assay for Pectin-Ruthenium Red Binding
| Parameter | Value |
| Pectin Solution | 0.1% (w/v) in 100 mM MOPS buffer (pH 6.5) |
| This compound Solution | 0.02% |
| Calcium Chloride Solution | 0.6 M |
| Wavelength for Absorbance Measurement | 534 nm |
| Reference | [4] |
Experimental Protocols
Protocol 1: General Staining of Pectin in Plant Tissues for Light Microscopy
This protocol is adapted from studies on Myrtaceae leaves and is suitable for general pectin localization in paraffin-embedded or fresh sections.[3]
Materials:
-
Fresh or fixed plant tissue sections
-
This compound solution (0.05% w/v in distilled water)
-
Toluidine Blue O solution (0.1% w/v in distilled water) - optional counterstain
-
Distilled water
-
Microscope slides and coverslips
-
Mounting medium
Procedure:
-
Place the tissue section on a microscope slide.
-
If using paraffin-embedded sections, deparaffinize and rehydrate the sections through a graded ethanol series to water.
-
Add a few drops of 0.05% this compound solution to cover the section.
-
Incubate for 1 minute.
-
Gently rinse the section with distilled water to remove excess stain.
-
(Optional) For counterstaining, add a few drops of 0.1% Toluidine Blue O solution.
-
Incubate for 45 seconds.
-
Rinse again with distilled water.
-
Mount the section in a suitable mounting medium and place a coverslip.
-
Observe under a light microscope. Pectic substances will appear red to pink, while lignified tissues will stain blue-green with the counterstain.[3]
Protocol 2: Staining of Seed Coat Mucilage in Arabidopsis thaliana
This protocol is used to visualize the mucilage halo surrounding hydrated Arabidopsis seeds.[6]
Materials:
-
Mature, dry Arabidopsis thaliana seeds (wild-type and mutants)
-
1.5 ml microfuge tubes
-
Distilled water (pH should be close to 7.0)
-
50 mM EDTA solution (optional, for mutants with altered mucilage release)
-
This compound solution (e.g., 0.01% to 0.05% aqueous)
-
Microscope slides
Procedure:
-
Place approximately 20 seeds into a microfuge tube.[6]
-
Add 800 µl of distilled water or 50 mM EDTA solution to the tube.[6] The use of EDTA can help in the release of mucilage by chelating calcium ions that crosslink pectin.[6]
-
Shake the tube gently for a few minutes to hydrate the seeds and allow mucilage extrusion.
-
Add a few drops of this compound solution to the tube and mix.
-
Transfer a small volume of the seed suspension to a microscope slide.
-
Observe under a dissecting or compound microscope. A red-stained halo of mucilage should be visible around wild-type seeds.[6]
Protocol 3: Quantitative Analysis of Pectin-Ruthenium Red Binding
This spectrophotometric method allows for the quantification of this compound binding to pectin, which can be used to infer the degree of esterification.[4]
Materials:
-
Pectin solutions with varying degrees of esterification (DE)
-
0.1% (w/v) pectin solution in 100 mM MOPS buffer (pH 6.5)
-
0.02% this compound solution
-
0.6 M Calcium Chloride (CaCl₂) solution
-
Spectrophotometer
-
Centrifuge
Procedure:
-
In a centrifuge tube, mix 1 ml of the 0.1% pectin solution with 0.5 ml of the 0.02% this compound solution.
-
Let the mixture stand for 5 minutes at room temperature.[4]
-
Add 0.5 ml of 0.6 M CaCl₂ solution to precipitate the pectin-Ruthenium Red complex.[4]
-
Centrifuge the mixture at 1,400 x g for 15 minutes.[4]
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at 534 nm using a spectrophotometer.[4] The amount of bound this compound is determined by the decrease in absorbance of the supernatant compared to a control without pectin.
Visualizations
Caption: General workflow for this compound staining of plant tissues.
Caption: Workflow for staining Arabidopsis seed coat mucilage.
Caption: Principle of this compound binding to pectin.
References
- 1. This compound Solution for Pectin Detection [morphisto.de]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A staining protocol for identifying secondary compounds in Myrtaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 5. A gel diffusion assay for quantification of pectin methylesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Seed Coat this compound Staining Assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Double-Staining Method to Detect Pectin in Plant-Fungus Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound staining for electron microscopy of plant material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound as a stain for electron microscopy. Some new aspects of its application and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ruthenium Red for Live-Cell Imaging
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize Ruthenium Red concentration for live-cell imaging experiments.
Troubleshooting Guide
This guide addresses common issues encountered during live-cell imaging with this compound.
| Issue | Potential Causes | Solutions |
| High Background Staining | - this compound concentration is too high.[1] - Incubation time is too long. - Inadequate washing after staining. - Non-specific binding to extracellular matrix or dead cells.[2][3] | - Reduce this compound concentration: Start with a lower concentration (e.g., 0.1-1 µM) and titrate up. - Decrease incubation time: Optimize incubation time to the minimum required for sufficient signal. - Improve washing: Increase the number and duration of washes with appropriate buffer after staining.[4] - Use a blocking agent: Consider a pre-incubation step with a blocking buffer to reduce non-specific binding. - Ensure cell viability: Use a viability dye to distinguish between live and dead cells, as this compound can stain dead cells. |
| No Staining or Weak Signal | - this compound concentration is too low. - Insufficient incubation time. - pH of the staining solution is not optimal.[5] - The target is not accessible to this compound. - this compound solution has degraded. | - Increase this compound concentration: Gradually increase the concentration to find the optimal signal-to-noise ratio. - Increase incubation time: Extend the incubation period, monitoring for any signs of toxicity. - Check pH: Ensure the pH of your staining buffer is within the optimal range (typically around 7.4).[6] - Permeabilize cells (for intracellular targets): If targeting intracellular structures, a gentle permeabilization step may be necessary, but be aware this will compromise cell viability for live-cell imaging. - Prepare fresh solution: this compound solutions can degrade over time; always use a freshly prepared solution.[7] |
| Cell Death or Toxicity | - this compound concentration is too high.[6][8] - Prolonged exposure to the dye. - Phototoxicity from imaging conditions. - Cell type is particularly sensitive to this compound.[8] | - Perform a toxicity assay: Determine the maximum non-toxic concentration of this compound for your specific cell type and experimental duration. A dose-response curve from 20 to 100 µM has been shown to induce neuronal damage.[8] - Minimize incubation time: Use the shortest possible incubation time that provides an adequate signal. - Reduce light exposure: Use the lowest possible laser power and exposure time during imaging to minimize phototoxicity. - Consider alternative dyes: If toxicity remains an issue, explore alternative, less toxic dyes for your application.[9] |
| Signal Fades Quickly (Photobleaching) | - High laser power. - Long exposure times. - Intrinsic properties of this compound. | - Optimize imaging parameters: Use the lowest laser power and shortest exposure time that still provides a detectable signal. - Use an anti-fade mounting medium (for fixed cells): While not applicable for live-cell imaging, this is a solution for fixed samples. - Acquire images efficiently: Plan your imaging session to minimize the time cells are exposed to excitation light. - Consider alternative, more photostable dyes. [9] |
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a polycationic dye that acts as a potent inhibitor of the mitochondrial calcium uniporter (MCU), blocking mitochondrial calcium (Ca2+) uptake.[10][11][12] It can also block other calcium channels, including ryanodine-sensitive Ca2+ release channels and some voltage-gated calcium channels.[13] Its staining properties are based on its ability to bind to negatively charged molecules, such as acidic polysaccharides in the cell coat and pectin.[3][14]
What is a good starting concentration for this compound in live-cell imaging?
A good starting point for live-cell imaging is in the low micromolar range, typically between 0.1 µM and 10 µM.[12] However, the optimal concentration is highly dependent on the cell type and the specific application. For instance, in some in vivo studies, concentrations as low as 0.001% have been used.[1] It is crucial to perform a concentration titration to determine the best balance between signal intensity and cell viability.
How long should I incubate my cells with this compound?
Incubation times can vary from a few minutes to a couple of hours. A typical starting point is 15-30 minutes. The optimal time will depend on the cell type, this compound concentration, and temperature. It is recommended to perform a time-course experiment to determine the shortest incubation time that yields sufficient staining.
Is this compound toxic to cells?
Yes, this compound can be toxic, especially at higher concentrations and with prolonged exposure.[6][8] It has been shown to be neurotoxic and can induce morphological changes and cell death in neurons at concentrations between 20 and 100 µM.[8] It is essential to perform a viability assay to determine the non-toxic concentration range for your specific cell type and experimental conditions.
Can I use this compound for quantitative imaging?
While this compound can be used to visualize calcium-rich compartments and acidic polysaccharides, its use for precise quantitative analysis of calcium concentration can be challenging due to its multiple binding sites and potential effects on cellular calcium homeostasis.[12][13] For quantitative calcium imaging, ratiometric calcium indicators are generally preferred.
Experimental Protocols
Standard this compound Staining Protocol for Live-Cell Imaging
This protocol provides a general guideline. Optimization of concentrations, and incubation times is highly recommended.
1. Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in distilled water. Some sources suggest that dissolving it can be difficult and may require sonication or gentle warming.[6][7] Note that this compound solutions should be made fresh as they can degrade.[7]
-
Dilute the stock solution in your normal cell culture medium or a suitable imaging buffer (e.g., HBSS) to the desired final working concentration (e.g., 1-10 µM).
2. Cell Preparation:
-
Plate your cells on a suitable imaging dish or chamber slide and allow them to adhere and grow to the desired confluency.
-
Wash the cells once with pre-warmed culture medium or imaging buffer to remove any residual serum or phenol red.
3. Staining Procedure:
-
Remove the wash buffer and add the pre-warmed this compound-containing medium/buffer to the cells.
-
Incubate the cells for the desired amount of time (e.g., 15-30 minutes) at 37°C in a CO2 incubator.
4. Imaging:
-
After incubation, you can either image the cells directly in the staining solution or wash them once with fresh, pre-warmed medium/buffer to remove excess dye and reduce background fluorescence.
-
Acquire images using a fluorescence microscope with appropriate filter sets for this compound (Excitation: ~530-550 nm, Emission: ~580-650 nm).
Optimization of this compound Concentration
To determine the optimal concentration, a titration experiment is recommended.
1. Cell Plating: Plate cells in a multi-well imaging plate. 2. Concentration Gradient: Prepare a series of this compound concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 20 µM) in your imaging medium. Include a no-dye control. 3. Staining and Viability: Incubate the cells with the different concentrations for a fixed time (e.g., 30 minutes). After incubation, add a viability dye (e.g., Calcein-AM for live cells and Propidium Iodide for dead cells). 4. Imaging and Analysis: Image the cells for both this compound signal and the viability dyes. Quantify the fluorescence intensity of this compound and the percentage of viable cells at each concentration. 5. Determine Optimal Concentration: The optimal concentration will be the one that provides a strong signal with minimal impact on cell viability.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: this compound's inhibition of the Mitochondrial Calcium Uniporter.
References
- 1. Use of this compound staining to detect mast cell degranulation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A staining protocol for identifying secondary compounds in Myrtaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Seed Coat this compound Staining Assay [en.bio-protocol.org]
- 4. biotium.com [biotium.com]
- 5. Seed Coat this compound Staining Assay [bio-protocol.org]
- 6. This compound Colorimetric and Birefringent Staining of Amyloid-β Aggregates in Vitro and in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective neurotoxicity of this compound in primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 活细胞成像试剂 [sigmaaldrich.com]
- 10. This compound, inhibitor of mitochondrial Ca2+ uniporter, inhibits curcumin-induced apoptosis via the prevention of intracellular Ca2+ depletion and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Use of this compound as an inhibitor of mitochondrial Ca(2+) uptake in single rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | CaV2.x Channels | Tocris Bioscience [tocris.com]
- 14. selleckchem.com [selleckchem.com]
how to prevent precipitation of Ruthenium Red in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Ruthenium Red in stock solutions.
Troubleshooting Guide
Q1: Why is my this compound stock solution precipitating?
A1: Precipitation of this compound in stock solutions is a common issue primarily due to the inherent instability of the compound in aqueous solutions. Several factors can contribute to this:
-
Instability in Aqueous Solutions: this compound can degrade or form less soluble complexes over time in water. It is highly recommended to prepare aqueous stock solutions fresh for each experiment. One source suggests not storing aqueous solutions for more than one day.[1]
-
pH Changes: The solubility and stability of this compound can be influenced by the pH of the solution. Although specific data on pH-induced precipitation is limited, significant shifts in pH upon dissolution or mixing with buffers could promote precipitation.
-
Presence of Contaminants: Commercial preparations of this compound may contain impurities that can affect its stability and solubility.
-
Improper Storage: Exposure to light and elevated temperatures can accelerate the degradation of this compound in solution.
Q2: My this compound powder is not dissolving properly. What can I do?
A2: If you are experiencing difficulty dissolving this compound powder, consider the following troubleshooting steps:
-
Choice of Solvent: this compound is soluble in both water and DMSO.[2] Ensure you are using a recommended solvent.
-
Sonication: Brief sonication can aid in the dissolution of the powder.[2]
-
Gentle Warming: Gently warming the solution can also help dissolve the compound.
-
Vigorous Stirring: In some cases, vigorous stirring may be sufficient to dissolve the powder.
It is important to start with a high-quality reagent as the purity of this compound can vary between suppliers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Both high-purity water and DMSO are suitable solvents for preparing this compound stock solutions.[2] The choice of solvent may depend on the specific requirements of your experiment and the desired final concentration.
Q2: What is the recommended concentration for a stock solution?
A2: Stock solution concentrations typically range from 1 to 10 mM.[2] The final working concentration in most experiments is in the micromolar range (e.g., 1-10 µM).[2]
Q3: How should I store my this compound powder and stock solutions?
A3: Proper storage is crucial for maintaining the stability of this compound.
-
Powder: The solid powder should be stored at -20°C for long-term stability (≥4 years).[1]
-
Stock Solutions:
Q4: Can I filter my this compound stock solution?
A4: Yes, it is a good practice to filter the working solution, especially if prepared from an aqueous stock, to remove any potential micro-precipitates before use in sensitive applications.
Data Presentation
Table 1: Solubility and Storage Recommendations for this compound
| Parameter | Recommendation | Citations |
| Solvents | Water, DMSO | [2] |
| Aided Dissolution | Sonication, Gentle Warming | [2] |
| Stock Concentration | 1 - 10 mM | [2] |
| Working Concentration | 1 - 10 µM | [2] |
| Powder Storage | -20°C | [1] |
| Aqueous Solution Storage | Prepare fresh, use within a day | [1] |
| DMSO Solution Storage | -80°C (up to 1 year), -20°C (up to 1 month), protect from light | [3] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in Water
-
Weigh out the required amount of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of high-purity, deionized water to achieve a final concentration of 10 mM.
-
Vortex the tube vigorously to dissolve the powder.
-
If necessary, sonicate the solution in a water bath for short intervals until the powder is completely dissolved.
-
Use this freshly prepared stock solution immediately for your experiments. Discard any unused portion of the aqueous solution after one day.
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
References
overcoming poor penetration of Ruthenium Red in dense tissues
This guide provides troubleshooting advice and detailed protocols to help researchers overcome the common challenge of poor Ruthenium Red penetration in dense tissues for ultrastructural analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it stain?
This compound (RR) is a polycationic inorganic dye used extensively in electron microscopy. It binds to anionic (negatively charged) sites on molecules and is particularly effective for staining and preserving extracellular matrix components rich in acid polysaccharides, such as proteoglycans and glycosaminoglycans (GAGs), which are abundant in tissues like cartilage.[1][2] It is also used to visualize the glycocalyx on cell surfaces.[1][3]
Q2: Why does this compound penetrate tissues so poorly?
The poor penetration of this compound is a well-documented issue, primarily due to its large molecular size and highly charged nature.[4] These properties cause the dye to bind strongly and rapidly to the outermost layers of the tissue block, which effectively prevents its further diffusion into the deeper regions.[5] This often results in a thin, intensely stained surface layer with an unstained tissue interior.
Q3: What are the visible signs of poor this compound penetration in my sample?
The most common indicators of poor penetration, when viewing sections under an electron microscope, include:
-
Surface-Only Staining: A dark, electron-dense layer is visible only on the outer few micrometers of the tissue block.
-
Patchy or Inconsistent Staining: The stain appears unevenly distributed, with some areas well-stained and others completely unstained.
-
Fading Signal: The intensity of the stain gradually decreases from the edge toward the center of the tissue.[5]
Q4: Can the quality of the this compound reagent affect my results?
Yes, the purity and solubility of the this compound powder can be a factor. While most commercial samples are essentially pure, issues with solubility have been reported.[2] It is crucial to ensure the powder dissolves completely in the buffer. If you observe undissolved particulate matter, the solution should be filtered before use. Some researchers have noted better results with specific suppliers.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the staining process and provides actionable solutions.
Problem: My staining is completely superficial, with no penetration into the tissue block.
-
Cause: This is the classic sign of diffusion limitation. The dye has bound to the surface and cannot move deeper.
-
Solution 1: Reduce Tissue Size. The single most effective change is to work with smaller tissue samples. Aim for blocks no larger than 1 mm in any dimension to reduce the diffusion distance.
-
Solution 2: Use a Perfusion-Based Method. If your experimental setup allows, perfusing the animal with a fixative containing this compound is superior to immersion fixation for achieving uniform staining throughout the tissue.[4][6]
-
Solution 3: Employ Microwave-Assisted Staining. Microwave energy can accelerate the diffusion of reagents into tissues.[7][8] Incorporating a laboratory-grade microwave during the fixation and staining steps can significantly improve penetration depth.
-
Solution 4: Try Cryosectioning. For samples where diffusion is a major barrier, fixing the tissue and then staining ultrathin cryosections on the grid can bypass the penetration problem entirely, exposing all cellular components to the dye simultaneously.[5]
Problem: The staining is patchy and inconsistent throughout the tissue.
-
Cause: This can be due to uneven fixation, the presence of diffusion barriers like dense connective tissue, or issues with the staining solution itself.
-
Solution 1: Optimize Fixation. Ensure the primary fixation with glutaraldehyde and/or paraformaldehyde is thorough. Adding lysine to the fixative can help stabilize and preserve the glycocalyx for subsequent RR staining.[1][3]
-
Solution 2: Add a Permeabilization Agent (Use with Caution). While not standard in most RR protocols due to the risk of ultrastructural damage, a very brief pre-treatment with a low concentration of a mild detergent like Saponin or Triton X-100 can help permeabilize cell membranes. This should be carefully tested and optimized.
-
Solution 3: Ensure Fresh Staining Solution. Prepare the this compound solution fresh before each use and ensure it is fully dissolved and filtered.
Comparison of Penetration Enhancement Strategies
The following table summarizes and compares the primary methods to improve this compound penetration.
| Method | Principle of Action | Advantages | Disadvantages |
| Tissue Trimming | Reduces diffusion distance. | Simple, no special equipment needed. | May not be feasible for all sample types; can still result in a gradient. |
| Perfusion Fixation | Delivers stain via vasculature. | Provides rapid and uniform staining throughout the organ/tissue.[6] | Technically demanding; requires a whole-animal setup. |
| Microwave Assistance | Uses microwave energy to accelerate diffusion.[7] | Reduces processing time significantly; improves reagent penetration.[8] | Requires specialized laboratory microwave equipment; risk of overheating. |
| Cryosectioning | Bypasses the tissue block diffusion barrier. | Achieves the most uniform staining by treating sections directly.[5] | Requires cryo-ultramicrotomy equipment and expertise; challenging technique. |
| Fixative Additives | Stabilizes target molecules (e.g., lysine for glycocalyx).[3] | Improves preservation of specific structures for staining. | Does not directly increase RR diffusion depth. |
Experimental Protocols
Important Note: this compound is a potent irritant. Always handle with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.
Protocol 1: Standard Immersion Staining for Dense Tissue
This protocol is a baseline method often used for tissues like cartilage. Success depends heavily on using very small tissue blocks.
-
Primary Fixation:
-
Immediately after dissection, cut the tissue into blocks no larger than 1 mm³.
-
Immerse the blocks in a primary fixative solution: 2.5% glutaraldehyde, 2% paraformaldehyde in 0.1 M sodium cacodylate buffer (pH 7.3).
-
Add this compound to this fixative solution to a final concentration of 0.1% (w/v).
-
Fix for a minimum of 4 hours, or overnight at 4°C, with gentle agitation.
-
-
Buffer Wash:
-
Wash the tissue blocks 3 times for 15 minutes each in 0.1 M sodium cacodylate buffer containing 0.1% this compound.
-
-
Post-Fixation:
-
Prepare a post-fixation solution of 1% Osmium Tetroxide (OsO₄) in 0.1 M sodium cacodylate buffer.
-
Add this compound to the OsO₄ solution to a final concentration of 0.05% (w/v).
-
Post-fix the tissue blocks for 3 hours at room temperature in the dark.
-
-
Dehydration & Embedding:
-
Wash the blocks 3 times for 10 minutes each in 0.1 M sodium cacodylate buffer.
-
Dehydrate through a graded ethanol series (e.g., 50%, 70%, 90%, 100%, 100%, 10 minutes each).
-
Infiltrate with resin (e.g., Spurr's or Epon) according to standard electron microscopy procedures.
-
Polymerize the resin.
-
Protocol 2: Enhanced Penetration with Microwave-Assisted Staining
This protocol adapts standard microwave processing techniques to accelerate RR penetration. A laboratory microwave unit with temperature control is required.
-
Primary Fixation (Microwave-Assisted):
-
Cut tissue into blocks no larger than 2-3 mm³.
-
Place blocks in a vial with primary fixative: 2.5% glutaraldehyde, 2% paraformaldehyde, and 0.1% this compound in 0.1 M sodium cacodylate buffer (pH 7.3).
-
Place the vial in the microwave unit.
-
Irradiate intermittently (e.g., 4 seconds ON, 3 seconds OFF) at a power of 200 W for a total of 5-10 minutes, ensuring the temperature does not exceed 35°C.[7]
-
-
Buffer Wash:
-
Wash the tissue blocks 3 times for 5 minutes each in 0.1 M sodium cacodylate buffer containing 0.1% this compound.
-
-
Post-Fixation (Microwave-Assisted):
-
Immerse blocks in 1% OsO₄ with 0.05% this compound in 0.1 M sodium cacodylate buffer.
-
Irradiate intermittently (5 seconds ON, 5 seconds OFF) at 200 W for a total of 15 minutes, keeping the temperature below 35°C.[7]
-
-
Dehydration & Embedding (Microwave-Assisted):
-
Wash blocks in buffer.
-
Perform dehydration in the microwave: 5 minutes each in 50%, 75%, 90%, and twice in 100% ethanol using intermittent irradiation (e.g., 40 seconds ON, 40 seconds OFF) to maintain low temperature.
-
Proceed with resin infiltration and polymerization as per standard protocols.
-
Visual Guides & Workflows
Troubleshooting Flowchart
Caption: A flowchart for troubleshooting common this compound staining issues.
Experimental Workflow Comparison
Caption: Comparison of standard immersion vs. microwave-assisted workflows.
References
- 1. This compound and the bacterial glycocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paraformaldehyde effect on this compound and lysine preservation and staining of the staphylococcal glycocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Preservation of cellular structure via immersion fixation in brain banking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Tissue Preparation for Rapid Fixation, Decalcification, Antigen Retrieval, Cryosectioning, and Immunostaining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Ruthenium Red Staining in Electron Microscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ruthenium Red staining in electron microscopy.
Troubleshooting Guide
This guide addresses common artifacts and issues encountered during this compound staining for electron microscopy.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Weak Staining | 1. Inactive Stain: this compound solutions have a short shelf life and should be prepared fresh.[1] 2. Incorrect pH: The staining efficiency of this compound can be pH-dependent.[2] 3. Component Leaching: The targeted acidic polysaccharides may have been lost during processing. | 1. Always use a freshly prepared this compound solution. Discard solutions that are more than a few hours old. 2. Ensure the buffer system maintains a physiological pH (around 7.2-7.4) during staining. 3. Consider adding lysine to the fixative and staining solutions to better preserve and stabilize the glycocalyx and other extracellular matrix components.[3][4] |
| Precipitate or Aggregates on Specimen | 1. Poor Solubility: this compound can be difficult to dissolve completely.[1] 2. Contaminated Reagents: Impurities in the this compound powder or other solutions can lead to precipitation. Technical grade this compound may contain impurities like ruthenium violet and brown.[5][6] 3. Reaction with Buffer: Certain buffer components may react with this compound. | 1. Dissolve this compound powder in distilled water with brief sonication before adding to the buffer.[7] Filter the final staining solution through a 0.22 µm filter before use. 2. Use high-purity, electron microscopy grade this compound. If using technical grade, purification may be necessary.[6] 3. Cacodylate and phosphate buffers are commonly used successfully. Avoid buffers that may cause precipitation. |
| Uneven Staining or Poor Penetration | 1. Large Tissue Blocks: this compound is a large molecule and penetrates tissue slowly and poorly.[8] 2. Dense Tissue: The extracellular matrix of some tissues can be a significant barrier to penetration. 3. Self-Limiting Staining: The initial binding of the highly cationic this compound can repel further stain molecules. | 1. Use the smallest possible tissue blocks (ideally less than 1 mm³). 2. For dense tissues, consider perfusion fixation with the this compound-containing fixative.[8] 3. Increase incubation time, but be mindful that this can also increase background staining. The addition of lysine may aid in penetration and even staining.[4] |
| Shrinkage Artifacts | 1. Inappropriate Fixation: The choice of fixative can influence tissue shrinkage. 2. Dehydration and Embedding: These steps can also contribute to dimensional changes in the tissue. | 1. A combination of glutaraldehyde and formaldehyde is often used. The addition of lysine to the fixative can help stabilize structures.[4][9] 2. Employ a gradual dehydration series and consider using resins that are known to cause less shrinkage. |
| Non-specific Staining | 1. Over-staining: Prolonged incubation times or excessively high concentrations of this compound can lead to background staining.[10] 2. Electrostatic Interactions: As a polycationic dye, this compound can non-specifically bind to various negatively charged molecules. | 1. Optimize the staining time and concentration for your specific sample type. Start with shorter incubation times and lower concentrations and incrementally increase them. 2. Ensure thorough washing steps after staining to remove unbound dye. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it stain for electron microscopy?
A1: this compound is an inorganic, polycationic dye used in electron microscopy to stain acidic, carbohydrate-rich structures.[4][11] It is particularly effective for visualizing the cell glycocalyx, mucopolysaccharides, pectins, and other components of the extracellular matrix.[4][10] The stain binds to negatively charged molecules, and for sufficient contrast in electron microscopy, it is typically used in conjunction with a post-fixation step with osmium tetroxide.[12]
Q2: Should I use this compound with or without lysine?
A2: The addition of lysine to the this compound staining protocol is highly recommended, especially for the preservation and visualization of the delicate bacterial glycocalyx.[3][4] Lysine helps to stabilize and crosslink the polysaccharide structures, resulting in a more extensive and well-preserved representation of these layers compared to using this compound alone.[3]
Q3: How should I prepare the this compound staining solution?
A3: this compound solutions should always be prepared fresh on the day of use, as they are unstable.[1] To prepare a working solution, dissolve the this compound powder in distilled water, which can be aided by brief sonication.[7] This stock solution is then typically added to a suitable buffer (e.g., sodium cacodylate) to the final desired concentration. It is advisable to filter the final solution before applying it to the specimen to remove any undissolved particles.
Q4: Can I use technical grade this compound for my experiments?
A4: While it may be possible, it is generally not recommended. Technical grade this compound often contains impurities such as ruthenium violet and ruthenium brown, which can lead to inconsistent staining and artifacts.[5][6] For reproducible and high-quality results in electron microscopy, it is best to use a high-purity, EM-grade this compound.
Q5: this compound is also used in physiological studies. How does this relate to its use as a stain?
A5: this compound is a known inhibitor of several calcium transport proteins, including the mitochondrial calcium uniporter and ryanodine receptors.[13] This inhibitory function is separate from its role as a stain but is also due to its interaction with specific protein structures. When interpreting staining results, it's important to be aware of these potential physiological effects if working with live or metabolically active samples.
Quantitative Data Summary
The following tables provide a summary of concentrations and incubation times from various published protocols. These should be considered as starting points and may require optimization for your specific application.
Table 1: Fixative and Staining Solution Compositions
| Component | Concentration | Buffer | Application | Reference |
| This compound | 0.075% | 0.1 M Sodium Cacodylate | Bacterial Glycocalyx | [9] |
| L-lysine acetate | 0.075% | 0.1 M Sodium Cacodylate | Bacterial Glycocalyx | [9] |
| Glutaraldehyde | 1.25% | 0.1 M Sodium Cacodylate | Bacterial Glycocalyx | [9] |
| Formaldehyde | 4.0% | 0.1 M Sodium Cacodylate | Bacterial Glycocalyx | [9] |
| This compound | 0.05% | Aqueous | Plant Secondary Compounds | [14] |
| This compound | 0.05% w/v | 100 mM PBS, pH 7.4 | Amyloid-β Plaques | [7] |
Table 2: Incubation Times and Conditions
| Staining Step | Incubation Time | Temperature | Application | Reference |
| This compound & Toluidine Blue | 1 min (RR), 45 s (TBO) | Room Temperature | Plant Secondary Compounds | [14] |
| This compound | 10 min | Room Temperature | Amyloid-β Plaques | [7] |
| This compound Incubation | 40 min | Not Specified | Frog Sartorius Muscle | [15] |
Experimental Protocols & Visualizations
General Workflow for Staining Cell Surface Glycocalyx
This workflow outlines the key steps for staining the cell surface glycocalyx using this compound.
Investigating Mitochondrial Calcium Signaling with this compound
This compound's inhibitory effect on the mitochondrial calcium uniporter (MCU) can be used to investigate the role of mitochondrial calcium uptake in various cellular processes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. "Evaluation of Bacterial Glycocalyx Preservation and Staining by Ruthen" by Theresa A. Fassel, James E. Van Over et al. [digitalcommons.usu.edu]
- 4. This compound and the bacterial glycocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as a stain for electron microscopy. Some new aspects of its application and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Colorimetric and Birefringent Staining of Amyloid-β Aggregates in Vitro and in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Two Transmission Electron Microscopy Methods to Visualize Drug-Induced Alterations of Gram-Negative Bacterial Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined Electron Microscopy Approaches for Arterial Glycocalyx Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound staining for ultrastructural visualization of a glycoprotein layer surrounding the spore of Bacillus anthracis and Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Differential sensitivity of Ca2+ wave and Ca2+ spark events to this compound in isolated permeabilised rabbit cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A staining protocol for identifying secondary compounds in Myrtaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The interaction of this compound with surface charges controlling excitation-contraction coupling in frog sartorius - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing incubation time for Ruthenium Red staining of plant mucilage
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing incubation time and troubleshooting common issues encountered during Ruthenium Red staining of plant mucilage.
Troubleshooting Guide
This guide addresses specific problems in a question-and-answer format to help you resolve common challenges in your experiments.
Question 1: Why is the mucilage staining very faint or almost invisible?
Answer: Weak staining can result from several factors:
-
Insufficient Incubation Time: The stain may not have had enough time to bind to the pectic polysaccharides in the mucilage. Recommended incubation times typically range from 30 minutes to 2 hours.[1]
-
Suboptimal pH: this compound staining is pH-sensitive. If the pH of your water or buffer is significantly below 7, the dye may not work effectively.[1]
-
Degraded Staining Solution: this compound solution should be freshly prepared and stored in the dark at +4°C to prevent oxidation.[2] An oxidized solution may appear purple instead of a vibrant deep pink and will have reduced staining efficiency.[2]
-
Incomplete Mucilage Release: For some seeds, pre-hydration is necessary to release the mucilage. Shaking during hydration can also help.[1] Using a chelating agent like EDTA can promote mucilage release by reducing pectin crosslinking.[1]
Question 2: The entire sample, not just the mucilage, is stained dark red. What causes this overstaining?
Answer: Overstaining, where the entire tissue appears homogeneously red, can be caused by:
-
Excessive Incubation Time: Leaving the sample in the this compound solution for too long can lead to non-specific binding and a lack of differentiation between mucilage and other tissues.[3]
-
High Stain Concentration: While 0.01% is a commonly used concentration, for some tissues, this may be too high and lead to overstaining.
-
Insufficient Rinsing: After staining, it is crucial to rinse the sample thoroughly with distilled water to remove excess, unbound dye.
Question 3: I see a stained "halo" around my seed, but it looks patchy or incomplete. What could be the reason?
Answer: An incomplete or patchy halo of stained mucilage can indicate:
-
Uneven Mucilage Extrusion: The mucilage may not have been released uniformly from the seed coat. Gentle agitation during hydration and staining can sometimes help achieve a more even distribution.
-
Presence of Two Mucilage Layers: Arabidopsis seeds, for example, have two layers of mucilage: a soluble outer layer that is easily washed away and a more adherent inner layer.[4] Shaking the seeds in water before staining can remove the outer layer, resulting in a different staining pattern.[4]
-
Mechanical Damage: Rough handling of the seeds can disrupt the delicate mucilage layer.
Question 4: My this compound powder is not dissolving properly. What should I do?
Answer: Difficulty in dissolving this compound powder can be due to the quality of the reagent or the solvent. Ensure you are using high-purity water. If solubility issues persist, gentle warming and stirring may aid dissolution. However, be aware that prolonged heating can degrade the dye. Some researchers have reported better success with this compound from specific suppliers.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound staining of plant mucilage?
A1: this compound is a polycationic stain that binds to acidic polysaccharides.[5] Plant mucilage is rich in pectic polysaccharides, which have negatively charged carboxyl groups. This compound electrostatically interacts with these negative charges, resulting in a characteristic red or pink color, allowing for the visualization of the mucilage.[1]
Q2: How should I prepare and store the this compound staining solution?
A2: It is recommended to prepare a fresh working solution (e.g., 0.01% w/v in water) for each experiment.[2] A stock solution (e.g., 0.1% w/v) can be prepared and stored in a dark, airtight container at +4°C for up to 3 months.[2] Always protect the solution from light to prevent degradation.
Q3: Does the incubation time for this compound staining need to be optimized for different plant species?
A3: Yes, the optimal incubation time can vary depending on the plant species, the thickness and composition of the mucilage, and the specific tissue being stained.[3] It is advisable to perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr) to determine the ideal incubation time for your specific sample.
Q4: Can I quantify the amount of mucilage using this compound staining?
A4: this compound staining is primarily a qualitative method for visualizing mucilage. However, it can be used for semi-quantitative analysis by measuring the area of the stained mucilage halo using image analysis software like ImageJ.[2] For more precise quantification of mucilage components, biochemical methods would be more appropriate.
Q5: Are there any alternatives to this compound for staining plant mucilage?
A5: While this compound is the most common stain for pectic mucilage, other stains like Methylene Blue or Toluidine Blue can also be used, although their specificity might differ.[2] For visualizing cellulosic components that may be present in the mucilage, a fluorescent brightener can be used.[2]
Data Presentation
The optimal incubation time for this compound staining is a balance between achieving sufficient staining for visualization and avoiding overstaining that obscures details. The following table summarizes recommended incubation times from various protocols and their expected outcomes.
| Incubation Time | Staining Concentration | Plant Material/Target | Expected Outcome | Reference(s) |
| 1 minute | 0.05% | Myrtaceae leaves | Optimal for differentiating secondary compounds when counterstained. | [3] |
| 5 minutes | 0.01% | Rice roots (demethylated pectin) | Sufficient for visualizing demethylesterified pectin. | [6] |
| 30 minutes | 0.01% | Arabidopsis seeds | Standard time for visualizing the mucilage halo. | [2] |
| 30 minutes | 0.05% | Plant tissues (general pectin) | Visualization of pectin in cell walls. | [7] |
| 1 hour | 0.01% | Arabidopsis seeds (with shaking) | Staining of the inner, adherent mucilage layer. | [1] |
| 2 hours | Not specified | Arabidopsis seeds (pre-hydration) | Hydration step prior to staining to release mucilage. | [1] |
Experimental Protocols
Protocol 1: Standard this compound Staining of Arabidopsis Seed Mucilage
This protocol is adapted from established methods for visualizing the mucilage halo around Arabidopsis seeds.
Materials:
-
Arabidopsis seeds
-
0.01% (w/v) this compound solution (freshly prepared)
-
Distilled water
-
Microfuge tubes
-
Orbital shaker
-
Microscope slides and coverslips
-
Dissecting or compound microscope
Procedure:
-
Place approximately 20 seeds into a microfuge tube.
-
Add 800 µL of distilled water. For mutants with reduced mucilage, 50 mM EDTA can be used to promote mucilage release.
-
Shake vigorously (e.g., 400 rpm) on an orbital shaker for 1-2 hours at room temperature to hydrate the seeds and release the mucilage.[1]
-
Carefully remove the water/EDTA solution.
-
Add 800 µL of 0.01% this compound solution to the seeds.
-
Incubate for 30 minutes to 1 hour at room temperature, with gentle shaking.
-
Remove the this compound solution and wash the seeds with distilled water to remove excess stain.
-
Mount the seeds in a drop of water on a microscope slide and observe under a microscope.
Protocol 2: Rapid Staining for Presence/Absence of Mucilage
This is a quicker method to screen for the presence of a mucilage layer.
Materials:
-
Seeds
-
0.01% (w/v) this compound solution
-
Distilled water
-
Petri dish or multi-well plate
-
Microscope
Procedure:
-
Place a few seeds directly into a well of a plate or a small petri dish.
-
Add enough 0.01% this compound solution to cover the seeds.
-
Incubate for 15-30 minutes at room temperature.
-
Gently remove the staining solution and add distilled water.
-
Observe the seeds directly in the dish/plate under a dissecting microscope.
Mandatory Visualizations
Caption: Experimental workflow for this compound staining of plant seed mucilage.
Caption: Troubleshooting decision tree for this compound staining issues.
References
- 1. Seed Coat this compound Staining Assay [bio-protocol.org]
- 2. How to Test for Seed Mucilage to Examine an Age‐Old Question: A Response to Ladwig and Lucas (2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A staining protocol for identifying secondary compounds in Myrtaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound staining for ultrastructural visualization of a glycoprotein layer surrounding the spore of Bacillus anthracis and Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Changes in the Distribution of Pectin in Root Border Cells Under Aluminum Stress [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Ruthenium Red's Effects on Cell Viability in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting the effects of Ruthenium Red on cell viability in long-term experimental studies.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during long-term cell culture experiments involving this compound.
Q1: Why am I observing significant cytotoxicity at low concentrations of this compound in my long-term study?
A1: this compound's primary mechanism of action is the inhibition of the mitochondrial calcium uniporter (MCU), which can lead to cellular stress and death over extended periods.[1][2] Several factors could be contributing to the observed cytotoxicity:
-
Cell-Type Specific Sensitivity: Different cell lines exhibit varying sensitivities to MCU inhibition. Neuronal cells, for example, can be particularly vulnerable to disruptions in calcium homeostasis.
-
Cumulative Toxicity: Even at low concentrations, the continuous inhibition of mitochondrial calcium uptake can lead to a gradual decline in mitochondrial function, increased oxidative stress, and ultimately, apoptosis.
-
Off-Target Effects: While a potent MCU inhibitor, this compound can also affect other calcium channels and cellular processes, which may contribute to toxicity in long-term exposure.
-
Purity of the Compound: Commercial preparations of this compound can contain impurities that are more potent inhibitors of the MCU than this compound itself, leading to greater than expected cytotoxicity.
Troubleshooting Steps:
-
Titrate the Concentration: Perform a dose-response study with a wide range of this compound concentrations to determine the optimal non-toxic concentration for your specific cell line and experiment duration.
-
Time-Course Experiment: Assess cell viability at multiple time points throughout your long-term study to understand the kinetics of cytotoxicity.
-
Positive and Negative Controls: Include appropriate controls, such as a vehicle control and a known cytotoxic agent, to validate your assay and interpret the results accurately.
-
Purity Verification: If possible, use a highly purified form of this compound to minimize the impact of contaminants.
Q2: My cell viability assay results are inconsistent or not reproducible when using this compound. What could be the cause?
A2: Inconsistent results in cell viability assays in the presence of this compound can stem from several sources:
-
Assay Interference: this compound, being a colored compound, can interfere with colorimetric assays like the MTT assay by interacting with the formazan product. It may also have an intrinsic fluorescence that could interfere with fluorescence-based assays.
-
Compound Instability: The stability of this compound in cell culture media over long periods can be a concern. Degradation of the compound could lead to variable effects on cell viability.
-
Precipitation: this compound may precipitate out of solution in certain media formulations or at higher concentrations, leading to uneven exposure of cells to the compound.
Troubleshooting Steps:
-
Choose an Appropriate Assay: Consider using a viability assay that is less prone to interference from colored compounds. The Neutral Red uptake assay, which measures lysosomal integrity, or a lactate dehydrogenase (LDH) assay, which measures membrane integrity, could be suitable alternatives. If using a fluorescence-based assay, perform a control experiment with this compound alone to check for any background fluorescence at the excitation and emission wavelengths of your dye.
-
Freshly Prepare Solutions: Prepare fresh stock solutions of this compound for each experiment to minimize issues related to compound degradation.
-
Solubility Check: Visually inspect your culture plates for any signs of precipitation after adding this compound. If precipitation is observed, consider lowering the concentration or using a different solvent for the stock solution (with appropriate vehicle controls).
Q3: I am not observing the expected apoptotic effects of this compound in my cells. Why might this be?
A3: While inhibition of mitochondrial calcium uptake can induce apoptosis, the cellular response can be complex and context-dependent.
-
Cellular Compensation Mechanisms: Cells may activate compensatory mechanisms to cope with the disruption of mitochondrial calcium signaling, thereby delaying or preventing apoptosis.
-
Induction of Other Cell Death Pathways: this compound could be inducing other forms of cell death, such as necrosis or autophagy-dependent cell death, which may not be detected by apoptosis-specific assays.
-
Insufficient Dose or Duration: The concentration of this compound or the duration of exposure may not be sufficient to trigger a detectable apoptotic response in your specific cell model.
Troubleshooting Steps:
-
Use Multiple Apoptosis Markers: Assess apoptosis using a combination of methods, such as Annexin V/Propidium Iodide staining, caspase activity assays (e.g., caspase-3/7), and analysis of Bcl-2 family protein expression.
-
Investigate Other Cell Death Pathways: Use specific markers and inhibitors to explore the potential involvement of necrosis (e.g., measuring LDH release) or autophagy (e.g., LC3-II conversion).
-
Optimize Treatment Conditions: Re-evaluate your dose-response and time-course experiments to ensure you are using conditions that are appropriate for inducing apoptosis in your cells.
Quantitative Data Summary
The following table summarizes the cytotoxic effects of this compound and other ruthenium-containing compounds in various cell lines. Note that data for long-term studies with this compound are limited in the literature.
| Compound | Cell Line | Assay | Exposure Time | IC50 | Reference |
| This compound | Human T-cells | Proliferation | - | ~100 nM | [3] |
| Ruthenium(II) complex | MCF-7 (human breast adenocarcinoma) | MTT | 48 hours | 7.56 µg/ml | [4] |
| Ruthenium(II) complex | MRC-5 (human fetal lung fibroblast) | MTT | 48 hours | 576.6 µg/ml | [4] |
| Ruthenium(II) arene complex | MCF-7 | MTT | 72 hours | 0.061 ± 0.003 µM | |
| Ruthenium(II) arene complex | MDA-MB-231 (human breast adenocarcinoma) | MTT | 72 hours | 0.19 ± 0.01 µM |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assessment using Neutral Red Assay
This protocol is designed to assess the long-term effects of this compound on cell viability using the Neutral Red uptake assay, which is less susceptible to colorimetric interference from the compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
Neutral Red solution (e.g., 50 µg/mL in sterile PBS)
-
Wash buffer (e.g., sterile PBS)
-
Destain solution (e.g., 1% acetic acid, 50% ethanol in distilled water)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth throughout the duration of the experiment. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Long-Term Incubation: Incubate the plates for the desired long-term period (e.g., 24, 48, 72 hours, or longer). Replace the medium with fresh this compound-containing medium every 48-72 hours, or as required for your cell line.
-
Neutral Red Staining:
-
After the incubation period, remove the treatment medium.
-
Add 100 µL of pre-warmed medium containing Neutral Red to each well.
-
Incubate for 2-3 hours at 37°C to allow for dye uptake into the lysosomes of viable cells.
-
-
Washing:
-
Carefully remove the Neutral Red-containing medium.
-
Gently wash the cells with 150 µL of wash buffer to remove any unincorporated dye.
-
-
Dye Extraction:
-
Add 150 µL of destain solution to each well.
-
Place the plate on a shaker for 10 minutes to extract the dye from the cells.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells for each treatment condition relative to the vehicle control.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow for Assessing Long-Term Cell Viability
Caption: Workflow for long-term cell viability studies with this compound.
Troubleshooting Decision Tree for this compound Experiments
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. This compound, inhibitor of mitochondrial Ca2+ uniporter, inhibits curcumin-induced apoptosis via the prevention of intracellular Ca2+ depletion and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of the mitochondrial Ca2+ uniporter: relevance for pathophysiology and human therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound potently inhibits immune responses both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative activity of ruthenium complex II against human cancer cell in vitro [pharmacia.pensoft.net]
Validation & Comparative
A Comparative Guide to Ruthenium Red and Lanthanum Chloride for Blocking Calcium Channels
For researchers, scientists, and drug development professionals investigating the intricate role of calcium signaling, the selection of an appropriate calcium channel blocker is a critical experimental decision. Ruthenium Red and lanthanum chloride are two widely used inorganic compounds that effectively block calcium influx. However, their mechanisms of action, specificity, and suitability for different experimental paradigms vary significantly. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal tool for your research needs.
Mechanism of Action and Target Specificity
This compound is a polycationic dye known for its broad-spectrum inhibitory effects on a variety of cation channels.[1] It is not a highly selective calcium channel blocker, as it interacts with numerous proteins.[2] Its primary mechanisms of action include:
-
Voltage-Gated Calcium Channels (VGCCs): this compound blocks several types of neuronal VGCCs, including N-type, P/Q-type, L-type, and E-type channels, by obstructing the pore entrance.[3] The mechanism can be complex, sometimes requiring more than one molecule to bind to the channel.[3]
-
Transient Receptor Potential (TRP) Channels: It is a well-established universal pore blocker for a wide array of TRP channels, including members of the TRPV subfamily (TRPV1-TRPV6), TRPA1, and TRPM8.[1][2] Cryo-electron microscopy has revealed that it physically occludes the selectivity filter of channels like TRPV2 and TRPV5.[4]
-
Intracellular Calcium Release Channels: this compound is a potent inhibitor of ryanodine receptors (RyRs), which are critical for calcium release from the sarcoplasmic reticulum.[2][3]
-
Mitochondrial Calcium Uniporter (MCU): It is also a known inhibitor of the mitochondrial calcium uniporter, preventing calcium uptake into the mitochondria.[2][5]
Lanthanum Chloride (LaCl₃), a trivalent lanthanide salt, acts as a calcium channel blocker primarily through competitive antagonism with calcium ions (Ca²⁺).[6] Due to its similar ionic radius but higher charge density, lanthanum binds to calcium-binding sites on the channel protein with high affinity, thereby displacing Ca²⁺ and blocking its passage. Its effects are most pronounced on:
-
Voltage-Gated Calcium Channels: Lanthanum is a well-known antagonist of VGCCs.[7] It can block L-type calcium channels, among others.[8]
-
TRP Channels: Lanthanum can also modulate TRP channel activity. For instance, it has been shown to activate and potentiate TRPC4 and TRPC5 channels.[9]
-
Sodium-Calcium Exchanger (NCX): Evidence suggests that lanthanum can be transported into the cell via the NCX, potentially substituting for calcium.[10]
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the potency of channel blockers. The following table summarizes reported IC₅₀ values for this compound and Lanthanum Chloride against various calcium channels.
| Blocker | Channel Type | Cell/Tissue Type | IC₅₀ Value | Reference |
| This compound | Voltage-Gated Ca²⁺ Channels (General) | Chromaffin Cells | 7 µM | [11] |
| Class A (P/Q-type) VGCC | Xenopus Oocytes (expressed) | Complex Blockade | [3] | |
| Class B (N-type) VGCC | Xenopus Oocytes (expressed) | Complex Blockade | [3] | |
| Class C (L-type) VGCC | Xenopus Oocytes (expressed) | ~67.1 µM | [3] | |
| Class E VGCC | Xenopus Oocytes (expressed) | ~0.7 µM | [3] | |
| Capsaicin-Activated Channels (TRPV1) | N/A | 14 nM | ||
| MmPiezo1 | MmPiezo1-transfected cells | 5.4 ± 0.9 µM (at -80mV) | [12] | |
| TRPV2 (mutant Glu599Gln) | HEK293T cells | 149 ± 111 µM | [13] | |
| TRPV2 (mutant Met607Ile) | HEK293T cells | 29 ± 5 µM | [13] | |
| Lanthanum Chloride | Voltage-Gated Ca²⁺ Channels | Frog Sympathetic Neurons | 22 nM (at 0 mV) | [14] |
| Calcium-Sensing Receptor (CaSR) Agonist | HEK-293 Cells | EC₅₀ = 77.28 nM | [15] |
Note: Data for Lanthanum Chloride's direct IC₅₀ on specific calcium channel subtypes is less consistently reported in literature compared to this compound. It is often used at micromolar to millimolar concentrations for effective channel blockade.[7]
Signaling Pathway Blockade
The following diagram illustrates the general points of inhibition for this compound and Lanthanum Chloride in a typical calcium signaling pathway.
Caption: Inhibition points of this compound and Lanthanum Chloride on key calcium channels.
Experimental Protocols
To assess the efficacy of these blockers, several experimental techniques can be employed. Calcium imaging using ratiometric dyes like Fura-2 AM is a common and robust method.
Protocol: Calcium Imaging with Fura-2 AM to Test Channel Blockers
This protocol is adapted for cultured cells, such as HEK293 cells.[16]
1. Cell Preparation:
-
Plate cells (e.g., HEK293) on autoclaved coverslips in a 6-well plate 24-48 hours before the experiment to achieve 70-80% confluency.[16]
-
If required, transfect cells with the channel of interest 24 hours after seeding.[16]
2. Dye Loading:
-
Prepare a 1 mg/ml Fura-2 AM stock solution by dissolving a 50 µg vial in 50 µl of high-quality DMSO.[17]
-
Prepare a loading buffer by diluting the Fura-2 AM stock into a Ca²⁺ recording buffer (composition can vary, but a common one is Krebs-Ringer-HEPES) to a final concentration of 1-5 µg/ml.[16]
-
Wash the cells twice with the recording buffer at room temperature.[16]
-
Incubate the cells in the Fura-2 AM loading buffer for 30 minutes at 37°C in the dark.[18]
-
Wash the cells twice with the recording buffer to remove extracellular dye and allow 30 minutes for cellular esterases to cleave the AM group, trapping the Fura-2 inside the cells.[17]
3. Imaging and Data Acquisition:
-
Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.[17]
-
Excite the Fura-2 loaded cells sequentially at 340 nm and 380 nm, and collect the emission at ~510 nm.[19]
-
Establish a baseline fluorescence ratio (F340/F380) for a few minutes.
-
Apply a stimulus known to open the calcium channel of interest (e.g., high potassium solution for VGCCs, a specific agonist for TRP channels).
-
Once a stable increase in the F340/F380 ratio is observed, perfuse the cells with the recording buffer containing the test blocker (this compound or Lanthanum Chloride) at the desired concentration.
-
Record the change in the F340/F380 ratio. A decrease in the ratio indicates a blockade of calcium influx.
-
At the end of the experiment, perform a calibration to convert ratio values to intracellular calcium concentrations using ionomycin in Ca²⁺-free (with EGTA) and Ca²⁺-saturating solutions to determine Rmin and Rmax.[18]
Experimental Workflow Diagram
Caption: Workflow for evaluating Ca²⁺ channel blockers using Fura-2 AM imaging.
Logical Comparison: this compound vs. Lanthanum Chloride
The choice between these two blockers depends heavily on the experimental question.
Caption: Decision tree for selecting between this compound and Lanthanum Chloride.
Conclusion
Both this compound and lanthanum chloride are effective inhibitors of calcium influx, but they are not interchangeable.
Choose this compound when:
-
A broad-spectrum blockade of multiple cation entry pathways, including various VGCCs and TRP channels, is desired.
-
The experimental goal involves inhibiting intracellular calcium release from ryanodine receptors or blocking mitochondrial calcium uptake.[20]
-
Studying targets known to be highly sensitive to this compound, such as certain TRPV channels.
Choose Lanthanum Chloride when:
-
The primary goal is to block plasma membrane voltage-gated calcium channels by competitive antagonism with Ca²⁺.[6]
-
A more specific tool to probe the role of extracellular calcium entry without directly affecting intracellular release mechanisms like RyRs is needed.
-
Studying systems where lanthanum's high affinity for calcium binding sites can be leveraged.[14]
Critical Considerations:
-
Specificity: this compound's lack of specificity is a significant drawback if the goal is to isolate the function of a single channel type.[2] It interacts with a wide range of proteins.
-
Toxicity and Off-Target Effects: Both compounds can have off-target effects. For instance, lanthanum can also activate the calcium-sensing receptor (CaSR) at nanomolar concentrations.[7][15]
-
Concentration: The effective concentration for each blocker can vary widely depending on the specific channel, cell type, and experimental conditions. Pilot experiments are essential to determine the optimal concentration for achieving desired blockade with minimal off-target effects.
Ultimately, the selection between this compound and lanthanum chloride should be guided by a thorough understanding of their distinct pharmacological profiles and the specific requirements of the research question.
References
- 1. embopress.org [embopress.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Block by this compound of cloned neuronal voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of lanthanum-induced blockade of calcium channels on nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The Toxic Effect of Lanthanum on Planaria Is Mediated by a Variety of Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Permeation, regulation and control of expression of TRP channels by trace metal ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound inhibits selectively chromaffin cell calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular details of this compound pore block in TRPV channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Surface charge and lanthanum block of calcium current in bullfrog sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lanthanum activates calcium-sensing receptor and enhances sensitivity to calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. brainvta.tech [brainvta.tech]
- 17. moodle2.units.it [moodle2.units.it]
- 18. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 20. mhc-class-ii-antigen-45-57-homo-sapiens.com [mhc-class-ii-antigen-45-57-homo-sapiens.com]
A Comparative Guide to Ruthenium Red and Red Fluorescent Calcium Indicators for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, calcium ions (Ca²⁺) are pivotal second messengers, orchestrating a vast array of physiological processes. To dissect these complex signaling cascades, researchers rely on a toolkit of molecules that can either modulate or visualize intracellular calcium dynamics. This guide provides a comparative analysis of Ruthenium Red, a well-known modulator of calcium transport, and a selection of popular red fluorescent calcium indicators used to visualize these dynamic changes.
Part 1: this compound - A Potent Inhibitor of Calcium Transport
Contrary to a common misconception, This compound is not a fluorescent calcium indicator . Instead, it is a potent and broad-spectrum inorganic polycationic dye that functions as an inhibitor of several key calcium channels.[1][2][3][4] Its primary utility in calcium signaling research lies in its ability to block specific calcium transport pathways, thereby allowing scientists to probe the function of these channels in cellular processes.
Mechanism of Action
This compound exerts its inhibitory effects by binding to and blocking the pores of various calcium channels.[5] Its targets are diverse and include:
-
Ryanodine Receptors (RyRs) : These are intracellular calcium release channels located on the sarcoplasmic/endoplasmic reticulum (SR/ER). This compound is a potent inhibitor of RyRs, preventing the release of calcium from these internal stores.[2][6]
-
Mitochondrial Calcium Uniporter (MCU) : This channel is responsible for the uptake of calcium into the mitochondrial matrix. This compound is a well-established inhibitor of the MCU, thereby blocking mitochondrial calcium accumulation.[2][7]
-
Transient Receptor Potential (TRP) Channels : This is a large family of ion channels, many of which are permeable to calcium. This compound can block several members of the TRPV subfamily.[2][5]
-
Voltage-Gated Calcium Channels : While less potent, this compound has also been shown to inhibit some voltage-gated calcium channels.[3]
Comparative Analysis with Other Calcium Channel Inhibitors
The choice of a calcium channel inhibitor depends on the specific research question and the desired target. Below is a comparison of this compound with other commonly used inhibitors.
| Inhibitor | Primary Target(s) | Mechanism of Action | Key Applications |
| This compound | Ryanodine Receptors, Mitochondrial Calcium Uniporter, some TRP channels | Pore blocker | Studying the role of SR/ER calcium release and mitochondrial calcium uptake in various cellular processes. |
| Thapsigargin | Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) | Non-competitive inhibition of the SERCA pump, leading to depletion of ER calcium stores and a subsequent rise in cytosolic calcium.[8][9][10][11] | Inducing ER stress, studying store-operated calcium entry (SOCE). |
| Ryanodine | Ryanodine Receptors (RyRs) | At low concentrations, locks the channel in an open sub-conductance state; at high concentrations, it fully closes the channel.[12] | Probing the function and regulation of RyRs in muscle contraction and neuronal signaling. |
| Xestospongin C | Inositol 1,4,5-Trisphosphate Receptors (IP₃Rs) | A membrane-permeable inhibitor of IP₃-mediated calcium release.[13] | Investigating the role of IP₃ signaling pathways. |
| 2-APB (2-Aminoethoxydiphenyl borate) | IP₃ Receptors (subtype-selective), TRP channels | A membrane-permeant modulator with complex effects, often used as an IP₃R inhibitor. | Studying IP₃R-mediated calcium release and store-operated calcium entry. |
Part 2: Red Fluorescent Calcium Indicators - Visualizing Calcium Dynamics
To observe the effects of modulators like this compound or to study calcium signaling in general, researchers employ fluorescent indicators. Red fluorescent indicators are particularly advantageous for their ability to be used in combination with green fluorescent proteins (GFPs) and for deeper tissue imaging due to reduced light scattering.[14] Here, we compare four popular red fluorescent calcium indicators: two synthetic dyes (Rhod-4 and Calbryte-590) and two genetically encoded calcium indicators (GECIs) (jRCaMP1a and jRGECO1a).
Quantitative Performance Comparison
The selection of a calcium indicator is often guided by its photophysical properties and its affinity for calcium. The following table summarizes key performance metrics for our selected red fluorescent indicators.
| Indicator | Type | Excitation Max (nm) | Emission Max (nm) | Kd for Ca²⁺ (nM) | Quantum Yield (Ca²⁺-bound) | Brightness (Ext. Coeff. x QY) | Signal-to-Noise Ratio |
| Rhod-4 | Synthetic | ~530 | ~555 | ~525 | ~0.32 | High | Good |
| Calbryte-590 | Synthetic | ~580 | ~592 | ~320 | High | Very High | Excellent[15] |
| jRCaMP1a | GECI | ~557 | ~579 | ~214 | ~0.39 | Moderate | Good[14] |
| jRGECO1a | GECI | ~561 | ~589 | ~148 | ~0.45 | High | Very Good[14] |
Note: Quantum yield and brightness can vary depending on the cellular environment and measurement conditions. The signal-to-noise ratio is also highly dependent on the experimental setup and cell type.
Experimental Protocols
Loading Synthetic Calcium Indicators (Rhod-4 AM and Calbryte-590 AM)
The acetoxymethyl (AM) ester forms of synthetic indicators allow for passive diffusion across the cell membrane. Once inside the cell, cellular esterases cleave the AM groups, trapping the fluorescent indicator in the cytosol.
Materials:
-
Rhod-4 AM or Calbryte-590 AM (typically dissolved in DMSO to make a stock solution)
-
Pluronic F-127 (a non-ionic surfactant to aid in dye solubilization)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Probenecid (an anion-exchange pump inhibitor to prevent dye leakage, optional)
Protocol:
-
Prepare Loading Solution:
-
Thaw the AM ester stock solution and Pluronic F-127 stock solution (if used) to room temperature.
-
Dilute the AM ester stock solution into HBSS to a final concentration of 1-5 µM.
-
If using, add Pluronic F-127 to a final concentration of 0.02-0.04%.
-
If using, add probenecid to a final concentration of 1-2.5 mM.
-
Vortex the solution thoroughly.
-
-
Cell Loading:
-
Aspirate the culture medium from the cells.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Washing:
-
Aspirate the loading solution.
-
Wash the cells 2-3 times with warm HBSS (with probenecid, if used).
-
-
Imaging:
-
Add fresh warm HBSS to the cells.
-
Proceed with fluorescence imaging using appropriate filter sets.
-
Expressing Genetically Encoded Calcium Indicators (jRCaMP1a and jRGECO1a)
GECIs are proteins that are introduced into cells via genetic methods, such as transfection with a plasmid or transduction with a viral vector.
Materials:
-
Plasmid DNA or viral vector (e.g., AAV) encoding jRCaMP1a or jRGECO1a
-
Transfection reagent (for plasmids) or viral transduction reagents
-
Cell culture medium
Protocol (General Outline):
-
Delivery of Genetic Material:
-
Transfection: Follow the manufacturer's protocol for the chosen transfection reagent to deliver the plasmid DNA into the cells.
-
Transduction: Apply the viral vector to the cells at a predetermined multiplicity of infection (MOI).
-
-
Expression:
-
Incubate the cells for 24-72 hours (for transient transfection) or longer (for stable cell lines or viral transduction) to allow for expression of the GECI.
-
-
Imaging:
-
Replace the culture medium with an appropriate imaging buffer.
-
Proceed with fluorescence imaging using appropriate filter sets. The level of expression should be optimized to achieve a good signal-to-noise ratio without causing cellular toxicity.
-
Signaling Pathways and Experimental Workflows
Calcium Signaling Between ER and Mitochondria
A critical aspect of intracellular calcium signaling is the communication between the endoplasmic reticulum (ER), the primary intracellular calcium store, and mitochondria. This crosstalk is essential for cellular metabolism and apoptosis.
Caption: Calcium flux between the ER and mitochondria.
General Experimental Workflow for Calcium Imaging
The following diagram illustrates a typical workflow for a calcium imaging experiment, from cell preparation to data analysis.
Caption: A typical workflow for calcium imaging experiments.
Conclusion
The study of calcium signaling is multifaceted, requiring a diverse set of tools for both manipulation and observation. This compound, as a potent inhibitor of key calcium channels, remains an invaluable pharmacological tool for dissecting the roles of specific calcium transport pathways. When its use is complemented by high-performance red fluorescent calcium indicators like Rhod-4, Calbryte-590, jRCaMP1a, or jRGECO1a, researchers can gain deep insights into the intricate spatiotemporal dynamics of intracellular calcium. The choice between synthetic dyes and GECIs will depend on the specific experimental needs, with synthetic dyes offering ease of use and high brightness, and GECIs providing targetability and long-term expression. This guide serves as a starting point for researchers to make informed decisions about the most appropriate tools for their investigations into the captivating world of calcium signaling.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound as a tool to study calcium channels, neuronal death and the function of neural pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. embopress.org [embopress.org]
- 6. Inhibitors of Intracellular RyR2 Calcium Release Channels as Therapeutic Agents in Arrhythmogenic Heart Diseases | Annual Reviews [annualreviews.org]
- 7. bmbreports.org [bmbreports.org]
- 8. Thapsigargin, a tumor promoter, discharges intracellular Ca2+ stores by specific inhibition of the endoplasmic reticulum Ca2(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agscientific.com [agscientific.com]
- 10. Development of Ryanodine Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases [jstage.jst.go.jp]
- 11. Thapsigargin - Wikipedia [en.wikipedia.org]
- 12. Targeting ryanodine receptors to treat human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The discovery and development of IP3 receptor modulators: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sensitive red protein calcium indicators for imaging neural activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by thapsigargin analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Ruthenium Red Staining with Immunofluorescence for Glycocalyx and Associated Proteins: A Comparative Guide
Published: November 5, 2025
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ruthenium Red (RR) staining and immunofluorescence (IF), focusing on their synergistic use to study the cell glycocalyx and its associated proteins. We present a framework for cross-validation, supported by experimental protocols and data interpretation guidelines.
Introduction: Two Techniques, One Goal
Understanding the intricate architecture of the cell surface is paramount in cell biology and drug development. The glycocalyx, a dense layer of carbohydrates and associated proteins (proteoglycans), is a key player in cell adhesion, signaling, and interaction with the extracellular environment. Visualizing this delicate structure and its specific protein components requires a multi-faceted approach.
-
This compound (RR): A polycationic inorganic dye, RR is a valuable tool for visualizing the overall structure of the glycocalyx.[1] It electrostatically binds to negatively charged polyanionic molecules like glycosaminoglycans (GAGs) and pectins, making it an excellent, albeit non-specific, stain for observing the glycocalyx ultrastructure, particularly with transmission electron microscopy (TEM).[2][3][4]
-
Immunofluorescence (IF): A highly specific technique that uses antibodies to detect a particular protein of interest.[5] By tagging primary antibodies with fluorophores, IF allows for the precise localization of specific proteins, such as the core proteins of proteoglycans or associated extracellular matrix (ECM) components like fibronectin and collagen.[6][7][8][9]
Cross-validation between these two methods allows researchers to correlate the broad, structural information of the glycocalyx provided by RR with the precise location of specific protein components identified by IF. This is often achieved through correlative light and electron microscopy (CLEM), a powerful approach that merges fluorescence data with high-resolution ultrastructural images.[10][11][12]
Comparative Analysis
The primary distinction lies in specificity and application. This compound provides a broad-strokes view of the entire polyanionic matrix, while Immunofluorescence hones in on a single molecular species.
| Feature | This compound Staining | Immunofluorescence (IF) |
| Target | Polyanionic molecules (e.g., Glycosaminoglycans, Pectins)[2] | Specific protein epitopes[5] |
| Specificity | Low (Binds to various acidic polysaccharides) | High (Antibody-antigen specific) |
| Primary Use | Visualization of overall glycocalyx/ECM structure[2][13] | Localization of specific proteins[5] |
| Imaging Modality | Primarily Transmission Electron Microscopy (TEM)[3] | Fluorescence Microscopy (Confocal, Widefield) |
| Signal Type | Electron-dense precipitate | Fluorescent signal |
| Pros | Excellent for ultrastructural context; Stains delicate structures often lost in standard fixation.[2][13] | High specificity; Enables multiplexing (staining for multiple proteins). |
| Cons | Non-specific; Can have variable staining efficiency.[13] | Requires specific antibodies; Potential for off-target binding; Fixation can mask epitopes.[14] |
Experimental Protocols
Detailed and optimized protocols are critical for successful staining and correlation. The following are representative protocols that should be optimized for specific cell types and targets.
This compound Staining for Electron Microscopy
This protocol is adapted for visualizing the glycocalyx on cultured cells.
-
Primary Fixation:
-
Wash cells gently three times with a pre-warmed buffer (e.g., 0.1 M Sodium Cacodylate).
-
Fix cells in a solution containing 2.5% Glutaraldehyde, 2% Paraformaldehyde, and 0.1% this compound in 0.1 M Sodium Cacodylate buffer (pH 7.4) for 1 hour at room temperature. Note: The inclusion of RR in the fixative helps to preserve the delicate glycocalyx structure.[13]
-
-
Buffer Wash:
-
Rinse the cells three times for 10 minutes each in 0.1 M Sodium Cacodylate buffer.
-
-
Post-fixation:
-
Dehydration & Embedding:
-
Wash the cells in distilled water.
-
Dehydrate through a graded series of ethanol (e.g., 50%, 70%, 90%, 100%) for 10 minutes each.
-
Infiltrate with resin (e.g., Epon) and embed according to standard TEM protocols.
-
-
Imaging:
-
Cut ultrathin sections (60-80 nm), mount on TEM grids, and image without further staining to visualize the RR-stained glycocalyx.
-
Immunofluorescence for a Glycocalyx-Associated Protein (e.g., Syndecan-1)
This protocol is for staining an extracellular protein on cultured cells.
-
Fixation:
-
Wash cells three times with pre-warmed Phosphate-Buffered Saline (PBS).
-
Fix with 4% Paraformaldehyde (PFA) in PBS for 15-30 minutes at room temperature.[6] Note: Avoid alcohol-based fixatives which can damage glycocalyx structure.
-
-
Blocking (and Permeabilization if required):
-
Wash cells three times with PBS.
-
Block non-specific antibody binding with a solution of 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
If the target epitope is intracellular, include a permeabilizing agent like 0.1% Triton X-100 in the blocking buffer.[6]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-Syndecan-1) in the blocking buffer to its optimal concentration.
-
Incubate samples with the primary antibody overnight at 4°C.[6]
-
-
Secondary Antibody Incubation:
-
Wash cells three times for 5 minutes each with PBS.
-
Dilute the fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse Alexa Fluor 488) in the blocking buffer.
-
Incubate for 1-2 hours at room temperature, protected from light.[6]
-
-
Counterstaining and Mounting:
-
Wash cells three times with PBS.
-
Counterstain nuclei with DAPI (300 nM) for 5-10 minutes.[6]
-
Wash twice more with PBS.
-
Mount with an anti-fade mounting medium and coverslip.
-
-
Imaging:
-
Image using a confocal or widefield fluorescence microscope with appropriate filter sets.
-
Visualization of Workflows and Concepts
Diagrams created using Graphviz clarify the relationship between the techniques and the biological structures they target.
Caption: Experimental workflow for parallel RR and IF staining for cross-validation.
Caption: Conceptual diagram of RR and IF targets on a cell surface proteoglycan.
Data Interpretation and Expected Results
When cross-validating these techniques, the goal is to demonstrate that the protein of interest, localized by IF, resides within the broader glycocalyx structure visualized by RR.
-
Successful Correlation: In a CLEM experiment, the fluorescent signal from an IF-labeled protein (e.g., a proteoglycan core protein) should co-localize with the electron-dense layer of the glycocalyx stained by RR. For example, a study on endothelial cells would expect to see the IF signal for Syndecan-1 directly adjacent to the plasma membrane, within the fuzzy, RR-positive layer seen in the corresponding TEM image.
-
Quantitative Analysis: While direct quantitative comparison is challenging, image analysis can provide correlative data.
-
Co-localization Coefficients: In fluorescence microscopy, if RR were fluorescent (which it is not conventionally), one could calculate Pearson's or Manders' coefficients. In CLEM, this is a qualitative overlay.
-
Intensity Profiles: A line scan across a cell boundary can be plotted for both the IF signal and the electron density from the RR-stained TEM image. A peak in the IF signal should overlap with the region of high electron density corresponding to the glycocalyx.
-
Morphometric Changes: Experiments can compare changes in both signals under different conditions. For instance, enzymatic removal of heparan sulfate should lead to a decrease in both RR staining intensity/thickness and the IF signal of heparan sulfate-specific antibodies.
-
This integrated approach provides a robust validation of molecular identity within a complex ultrastructural context, offering deeper insights than either technique could achieve alone.
References
- 1. This compound staining for ultrastructural visualization of a glycoprotein layer surrounding the spore of Bacillus anthracis and Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and the bacterial glycocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Combined Electron Microscopy Approaches for Arterial Glycocalyx Visualization [frontiersin.org]
- 5. Antibody Validation for Immunofluorescence | Cell Signaling Technology [cellsignal.com]
- 6. 2.7. Immunofluorescence Staining of ECM Protein Deposition [bio-protocol.org]
- 7. An immunofluorescence assay for extracellular matrix components highlights the role of epithelial cells in producing a stable, fibrillar extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Correlative Fluorescence and Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. delmic.com [delmic.com]
- 12. Correlative Light Electron Microscopy (CLEM) | UBC Bioimaging Facility [bioimaging.ubc.ca]
- 13. "Evaluation of Bacterial Glycocalyx Preservation and Staining by Ruthen" by Theresa A. Fassel, James E. Van Over et al. [digitalcommons.usu.edu]
- 14. Optimization of immunohistochemical techniques to detect extracellular matrix proteins in fixed skin specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound as a stain for electron microscopy. Some new aspects of its application and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting Ruthenium Red: A Comparative Analysis of Commercial Suppliers
For researchers, scientists, and drug development professionals, the selection of a critical reagent like Ruthenium Red can significantly impact experimental outcomes. This inorganic dye and potent inhibitor of various calcium channels is a valuable tool in studying cellular signaling. However, lot-to-lot variability and the presence of impurities can affect its efficacy. While a comprehensive 1991 study concluded that most commercial this compound is essentially pure, with variations in dye content relating to ruthenium levels rather than impurities, the landscape of chemical suppliers has since evolved. This guide provides a framework for comparing this compound from different commercial suppliers, offering a standardized protocol to empower researchers to make data-driven decisions for their specific applications.
Comparative Data of this compound from Commercial Suppliers
| Supplier | Product Name/Number | Assay (Purity) | Molecular Weight | Biological Activity Data |
| Sigma-Aldrich | This compound (R2751) | 34-39% (Ruthenium, ICP) | 786.35 g/mol | A blocker of transmembrane Ca2+ fluxes (IC50 = 7 µM) that attenuates capsaicin-induced cation channel opening. |
| Selleck Chemicals | This compound (S4351) | ≥99%(HPLC) | 786.35 g/mol | L-type calcium current (ICa) blocker. |
| Tocris Bioscience | This compound (1439) | Not specified | 786.35 g/mol | Blocks Ca2+ uptake and release from mitochondria and ryanodine-sensitive intracellular stores. Also blocks capsaicin-activated cation channels (IC50 = 14 nM). |
| MedchemExpress | This compound (HY-103311) | 99.85% | 786.35 g/mol | Efficiently blocks the L-type calcium current in a dose-dependent manner in guinea-pig isolated ventricular heart cells, with an EC50 of 0.8 μM.[1][2] |
Note: The assay methods and reported biological activities can vary between suppliers. Researchers should always consult the most recent certificate of analysis for lot-specific information. It is also important to note that commercial preparations of this compound may contain impurities, such as the more potent inhibitor Ru360.[3]
Experimental Protocol for Efficacy Comparison
To empirically compare the efficacy of this compound from different suppliers, a standardized in-house assay is recommended. The following protocol outlines a method to assess the inhibitory activity of this compound on the mitochondrial calcium uniporter (MCU), a well-established target.
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound from different commercial suppliers on mitochondrial calcium uptake.
Materials:
-
Isolated mitochondria from a consistent source (e.g., rat liver, cultured cells).
-
This compound samples from different suppliers, dissolved in assay buffer.
-
Assay Buffer (e.g., 125 mM KCl, 20 mM HEPES, 2 mM K2HPO4, 1 mM MgCl2, pH 7.2).
-
Calcium-sensitive fluorescent indicator (e.g., Calcium Green™ 5N).
-
Fluorometric plate reader or spectrophotometer capable of measuring the indicator's fluorescence.
-
CaCl2 solution of known concentration.
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria using a standard differential centrifugation protocol. Ensure the final mitochondrial preparation is of high purity and integrity.
-
Preparation of Reagents: Prepare stock solutions of this compound from each supplier in the assay buffer. Perform serial dilutions to create a range of concentrations to be tested.
-
Assay Setup: In a 96-well plate, add the isolated mitochondria to the assay buffer containing the calcium-sensitive indicator.
-
Incubation with Inhibitor: Add the different concentrations of this compound from each supplier to the wells. Include a control group with no inhibitor. Incubate for a predetermined time (e.g., 5 minutes) at a controlled temperature.
-
Initiation of Calcium Uptake: Add a known concentration of CaCl2 to all wells simultaneously to initiate mitochondrial calcium uptake.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence of the calcium indicator over time. The rate of decrease in extra-mitochondrial calcium (indicated by a change in fluorescence) is proportional to the rate of mitochondrial calcium uptake.
-
Data Analysis:
-
Calculate the initial rate of calcium uptake for each concentration of this compound from each supplier.
-
Normalize the rates to the control group (no inhibitor).
-
Plot the normalized rate of calcium uptake against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each supplier's product.
-
Visualizing Key Processes
To better understand the biological context and the experimental approach, the following diagrams illustrate the signaling pathway of mitochondrial calcium uptake and the workflow for comparing this compound efficacy.
References
Validation of Ruthenium Red's Utility in High-Throughput Screening Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for the success of high-throughput screening (HTS) campaigns. This guide provides an objective comparison of Ruthenium Red and its alternatives for assays targeting intracellular calcium regulation, supported by experimental data and detailed protocols.
This compound has long been a tool for studying calcium signaling, primarily through its inhibition of mitochondrial and sarcoplasmic reticulum calcium transport.[1] However, its utility in HTS is often questioned due to its polycationic nature and potential for non-specific binding. This guide explores the validation of this compound and compares it with more recently identified, specific inhibitors of key calcium channels, providing a framework for informed compound selection in drug discovery.
Mechanism of Action: A Broad Spectrum Inhibitor
This compound is a polycationic dye that exerts its inhibitory effects on several key components of intracellular calcium signaling.[2][3] It is known to block the mitochondrial calcium uniporter (MCU), the primary channel for calcium entry into the mitochondrial matrix.[4][5] Additionally, it inhibits sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), ryanodine receptors (RyRs), and various voltage-gated calcium channels.[1][6] This broad-spectrum activity, while useful in some exploratory studies, can be a significant drawback in HTS campaigns where target specificity is crucial.
Comparative Analysis of Inhibitors
The following table summarizes the quantitative data for this compound and its alternatives. This comparison focuses on inhibitors of the mitochondrial calcium uniporter (MCU) and ryanodine receptors (RyRs), as these are primary targets of this compound.
| Compound | Target(s) | Reported IC50/EC50 | Assay Type | Key Features | Limitations |
| This compound | MCU, SERCA, RyRs, Voltage-gated Ca2+ channels | ~20 nM (RyR)[3]; 0.7 - 67.1 µM (Neuronal CaV)[6] | [3H]ryanodine binding, Electrophysiology | Broad-spectrum inhibitor, potent RyR inhibition. | Poor cell permeability, lack of specificity, potential for non-specific effects in HTS.[7] |
| Ru360 | MCU | 0.184 nM (in vitro)[7] | Mitochondrial Ca2+ uptake | A more potent and specific binuclear ruthenium complex derived from this compound preparations.[7][8] | Limited cell permeability, not suitable for intact cell HTS without permeabilization.[7] |
| MCU-i4 | MICU1 subunit of MCU | >30% inhibition of mitochondrial Ca2+ uptake at 10 µM[9] | Cell-based aequorin luminescence HTS | Specific for the MCU complex, targeting the MICU1 regulatory subunit.[9][10] | Longer incubation times may affect mitochondrial membrane potential.[9] |
| MCU-i11 | MICU1 subunit of MCU | >30% inhibition of mitochondrial Ca2+ uptake at 10 µM[9] | Cell-based aequorin luminescence HTS | Specific for the MCU complex, targeting the MICU1 regulatory subunit.[9][10] | Less potent than Ru360 in isolated mitochondria. |
| Dantrolene | RyR1 | Not specified in HTS context | ER Ca2+ measurement (R-CEPIA1er) | Known RyR1 inhibitor, validated in HTS.[1] | May have off-target effects. |
| Chloroxine | RyR1 | Not specified in HTS context | FRET-based biosensor | Novel RyR1 inhibitor identified through HTS.[6] | Further characterization of specificity and mechanism is needed. |
| Myricetin | RyR1 | Not specified in HTS context | FRET-based biosensor | Novel RyR1 inhibitor identified through HTS.[6] | Further characterization of specificity and mechanism is needed. |
Experimental Protocols
High-Throughput Screening for Mitochondrial Calcium Uniporter (MCU) Inhibitors using a Cell-Based Luminescence Assay
This protocol is adapted from a screen that identified MCU-i4 and MCU-i11.[9]
Objective: To identify small molecule inhibitors of mitochondrial calcium uptake in a high-throughput format.
Materials:
-
HeLa cells stably expressing mitochondrial-targeted aequorin.
-
Assay plates (384-well, black, clear bottom).
-
Compound library.
-
Histamine (agonist to induce intracellular Ca2+ release).
-
Digitonin (for cell permeabilization in secondary assays).
-
Luminometer plate reader.
Workflow:
Workflow for a cell-based HTS assay to identify MCU inhibitors.
Methodology:
-
Cell Plating: Seed HeLa cells expressing mitochondrial aequorin into 384-well plates and incubate.
-
Compound Addition: Add test compounds to the wells. Include appropriate controls (e.g., DMSO as a negative control and a known inhibitor as a positive control).
-
Incubation: Incubate the plates to allow for compound uptake and interaction with the cells.
-
Stimulation: Induce intracellular calcium release by adding an agonist like histamine. This will trigger mitochondrial calcium uptake.
-
Signal Detection: Measure the luminescence generated by aequorin upon calcium binding using a plate luminometer. A decrease in luminescence indicates inhibition of mitochondrial calcium uptake.
-
Data Analysis: Normalize the data and identify compounds that significantly reduce the luminescence signal.
FRET-Based High-Throughput Screening for Ryanodine Receptor (RyR) Modulators
This protocol is based on the principles of a screen that identified novel RyR1 inhibitors.[11]
Objective: To identify small molecules that modulate the conformation of the ryanodine receptor N-terminal region.
Materials:
-
Purified RyR N-terminal region (NTR) biosensor protein labeled with a FRET pair (e.g., CFP-YFP).
-
Assay plates (e.g., 1536-well, black).
-
Compound library.
-
Fluorescence plate reader capable of measuring FRET (e.g., time-resolved fluorescence).
Workflow:
Workflow for a FRET-based HTS assay to identify RyR modulators.
Methodology:
-
Assay Setup: Dispense the purified RyR NTR FRET biosensor into the wells of a high-density assay plate.
-
Compound Addition: Add compounds from the screening library.
-
Incubation: Allow the compounds to interact with the biosensor.
-
FRET Measurement: Use a plate reader to excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores. Changes in the FRET signal indicate a conformational change in the biosensor induced by the compound.
-
Data Analysis: Analyze the FRET data to identify compounds that cause a significant and dose-dependent change in the FRET efficiency.
Signaling Pathways and Drug Targets
The following diagrams illustrate the key signaling pathways and the points of intervention for the discussed inhibitors.
Key targets of calcium signaling inhibitors in a typical mammalian cell.
Conclusion
While this compound has been a foundational tool in calcium signaling research, its broad-spectrum activity and physicochemical properties present challenges for its use in high-throughput screening. The development of more specific inhibitors, such as the MCU-targeting compounds MCU-i4 and MCU-i11, and novel RyR inhibitors identified through dedicated HTS campaigns, offers researchers more precise tools for dissecting calcium signaling pathways and for drug discovery. The choice of inhibitor should be guided by the specific research question and the requirements of the screening assay, with a strong emphasis on target selectivity and suitability for the HTS format. This guide provides a starting point for researchers to make informed decisions when selecting chemical probes for their HTS assays targeting intracellular calcium regulation.
References
- 1. Efficient High-Throughput Screening by Endoplasmic Reticulum Ca2+ Measurement to Identify Inhibitors of Ryanodine Receptor Ca2+-Release Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Imaging Mitochondrial Calcium Fluxes with Fluorescent Probes and Single- or Two-Photon Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 5. This compound, inhibitor of mitochondrial Ca2+ uniporter, inhibits curcumin-induced apoptosis via the prevention of intracellular Ca2+ depletion and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Ryanodine Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitory properties of ruthenium amine complexes on mitochondrial calcium uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A High-Throughput Screening Identifies MICU1 Targeting Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A High-Throughput Screening Identifies MICU1 Targeting Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiac ryanodine receptor N-terminal region biosensors identify novel inhibitors via FRET-based high-throughput screening [escholarship.org]
A Comparative Guide to Polysaccharide Stains: Specificity of Ruthenium Red and Alternatives
For researchers, scientists, and drug development professionals, the accurate visualization of polysaccharides in biological samples is paramount. The choice of stain can significantly impact the interpretation of experimental results. This guide provides a detailed comparison of Ruthenium Red with other commonly used polysaccharide stains—Alcian Blue, Periodic acid-Schiff (PAS), and Safranin O—supported by established experimental principles.
Executive Summary
This compound is a polycationic inorganic dye highly effective for staining acidic polysaccharides, making it a valuable tool in both light and electron microscopy.[1][2][3] Its primary mechanism involves electrostatic interaction with negatively charged molecules such as pectins, mucilages, and glycosaminoglycans (GAGs).[2][4] While this compound offers excellent contrast, particularly for ultrastructural studies, its specificity is not absolute and can extend to other anionic molecules like nucleic acids and certain proteins.[1][2] This guide provides a comparative analysis of this compound against Alcian Blue, PAS, and Safranin O to aid researchers in selecting the most appropriate stain for their specific polysaccharide of interest.
Comparative Analysis of Polysaccharide Stains
The selection of a polysaccharide stain is dictated by the specific type of polysaccharide under investigation. The following table summarizes the key characteristics of this compound and its common alternatives.
| Stain | Target Polysaccharides | Principle of Staining | Primary Applications | Advantages | Limitations |
| This compound | Acidic polysaccharides (e.g., pectin, mucilage, glycosaminoglycans)[2][4][5] | Electrostatic interaction between the polycationic dye and anionic groups (carboxyl, sulfate) of polysaccharides.[2] | Ultrastructural visualization of cell coats, capsules, and extracellular matrix in electron microscopy; staining of pectins in plant cell walls.[6][7] | High electron density for excellent contrast in EM; good preservation of ultrastructure.[6] | Can bind to other anionic molecules like nucleic acids and some proteins, leading to potential non-specificity; light-sensitive and solutions are not stable for long periods.[1][2] |
| Alcian Blue | Acidic polysaccharides (sulfated and carboxylated mucins, glycosaminoglycans)[8][9] | The cationic phthalocyanine dye forms salt linkages with acidic groups of polysaccharides. Specificity can be modulated by pH.[8] | Histochemical localization of acidic mucins in tissues (e.g., gastrointestinal tract); differentiation of acidic mucins based on pH.[8][10] | pH-dependent specificity allows for differentiation between sulfated and carboxylated mucins; good for light microscopy.[8] | Less electron-dense than this compound for EM; staining can be influenced by fixation and processing. |
| Periodic acid-Schiff (PAS) | Neutral polysaccharides (e.g., glycogen, cellulose), glycoproteins, and glycolipids.[11] | Periodic acid oxidizes vicinal diols of sugar residues to aldehydes, which then react with the Schiff reagent to produce a magenta color.[11] | Detection of glycogen in liver and muscle (e.g., in glycogen storage diseases); visualization of basement membranes and fungal cell walls.[11][12][13] | Highly specific for molecules with vicinal diols; provides a vibrant and stable color. | Does not stain acidic polysaccharides unless they also contain vicinal diols; the reaction can be complex and requires careful optimization. |
| Safranin O | Acidic proteoglycans (rich in sulfated glycosaminoglycans), lignin.[14][15] | Cationic dye that binds to anionic groups, particularly the sulfate groups of proteoglycans.[14] | Assessment of cartilage proteoglycan content in studies of osteoarthritis; visualization of lignified tissues in plants.[15][16] | Staining intensity can be correlated with proteoglycan content, allowing for semi-quantitative analysis; provides good contrast with a fast green counterstain.[15][17] | Staining can be lost in severely proteoglycan-depleted cartilage; not as specific for all acidic polysaccharides as this compound or Alcian Blue.[14] |
Experimental Protocols
Detailed and consistent protocols are crucial for reproducible staining results. Below are standard methodologies for each of the discussed stains.
This compound Staining Protocol (for Electron Microscopy)
-
Fixation: Fix tissue samples in a primary fixative containing glutaraldehyde and paraformaldehyde in a suitable buffer (e.g., cacodylate or phosphate buffer).
-
Rinsing: Rinse the samples thoroughly with the same buffer.
-
This compound Incubation: Incubate the samples in a solution containing 0.1% this compound in the buffer for 1-2 hours at room temperature.
-
Rinsing: Rinse the samples again with the buffer to remove excess stain.
-
Post-fixation: Post-fix the samples in a solution of osmium tetroxide, which may also contain this compound for enhanced contrast.
-
Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol and embed in a suitable resin for electron microscopy.
Alcian Blue Staining Protocol (pH 2.5)
-
Deparaffinization and Hydration: Deparaffinize tissue sections and hydrate to distilled water.
-
Acetic Acid Rinse: Place slides in 3% acetic acid for 3 minutes.
-
Alcian Blue Staining: Stain in 1% Alcian Blue in 3% acetic acid (pH 2.5) for 30 minutes.
-
Washing: Wash slides in running tap water for 2 minutes, followed by a rinse in distilled water.
-
Counterstaining: Counterstain with Nuclear Fast Red for 5 minutes to stain nuclei.
-
Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount with a resinous medium.
Periodic acid-Schiff (PAS) Staining Protocol
-
Deparaffinization and Hydration: Deparaffinize tissue sections and hydrate to distilled water.
-
Periodic Acid Oxidation: Place slides in 0.5% periodic acid solution for 5 minutes.
-
Rinsing: Rinse slides in distilled water.
-
Schiff Reagent Incubation: Place slides in Schiff reagent for 15 minutes.
-
Washing: Wash in lukewarm running tap water for 5-10 minutes.
-
Counterstaining: Counterstain with hematoxylin for 1 minute to stain nuclei.
-
Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount.
Safranin O Staining Protocol (with Fast Green Counterstain)
-
Deparaffinization and Hydration: Deparaffinize tissue sections and hydrate to distilled water.
-
Hematoxylin Staining: Stain nuclei with Weigert's iron hematoxylin for 10 minutes.
-
Washing: Wash in running tap water for 10 minutes.
-
Fast Green Staining: Stain with 0.02% Fast Green solution for 5 minutes.
-
Acetic Acid Rinse: Rinse quickly with 1% acetic acid solution for 10-15 seconds.
-
Safranin O Staining: Stain in 0.1% Safranin O solution for 5 minutes.
-
Dehydration and Mounting: Dehydrate rapidly through graded alcohols, clear in xylene, and mount.
Visualizing Experimental Workflows and Biological Pathways
General Experimental Workflow for Polysaccharide Staining
The following diagram illustrates a typical workflow for the histochemical staining of polysaccharides in tissue samples.
Caption: A generalized workflow for polysaccharide staining in tissues.
Polysaccharide-Mediated Cell Signaling
Polysaccharides can act as pathogen-associated molecular patterns (PAMPs) that are recognized by pattern recognition receptors (PRRs) on immune cells, such as macrophages, initiating a signaling cascade.
Caption: Simplified polysaccharide-induced TLR signaling pathway.
Conclusion
This compound is a powerful stain for the visualization of acidic polysaccharides, especially in electron microscopy. However, its specificity can be a concern, and researchers should consider the nature of the polysaccharides they aim to study. For neutral polysaccharides, PAS remains the gold standard. Alcian Blue offers a versatile alternative for acidic mucins in light microscopy, with the added advantage of pH-dependent differentiation. Safranin O is particularly well-suited for the semi-quantitative assessment of proteoglycans in cartilage. A thorough understanding of the principles and protocols of these staining methods will enable researchers to generate accurate and reliable data in their studies of polysaccharide distribution and function.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Smart Fluorescent Polysaccharides: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound complexation with ionic polysaccharides in dilute aqueous solutions: chirooptical evidence of stereospecific interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Solution for Pectin Detection [morphisto.de]
- 6. Comparison of alcian blue and this compound effects on preservation of outer envelope ultrastructure in methanotrophic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Special Stains for Mucin Evaluation: Alcian Blue / PAS, Mucicarmine [leicabiosystems.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of Alcian blue pH 1.0 histo-staining protocols to match mass spectrometric quantification of sulfomucins and circumvent false positive results due to sialomucins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Periodic acid–Schiff stain - Wikipedia [en.wikipedia.org]
- 12. Detecting Glycogen in Peripheral Blood Mononuclear Cells with Periodic Acid Schiff Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring PAS Staining: Key Applications in Pathological Diagnosis [celnovte.com]
- 14. Limitations of safranin 'O' staining in proteoglycan-depleted cartilage demonstrated with monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Histological Examination of Collagen and Proteoglycan Changes in Osteoarthritic Menisci - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
